molecular formula C13H19ClN2O5S2 B12417840 Mefruside-d3

Mefruside-d3

Cat. No.: B12417840
M. Wt: 385.9 g/mol
InChI Key: SMNOERSLNYGGOU-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mefruside-d3 is a useful research compound. Its molecular formula is C13H19ClN2O5S2 and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19ClN2O5S2

Molecular Weight

385.9 g/mol

IUPAC Name

4-chloro-1-N-[(2-methyloxolan-2-yl)methyl]-1-N-(trideuteriomethyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)/i2D3

InChI Key

SMNOERSLNYGGOU-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1(CCCO1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic agent primarily utilized in the management of hypertension and edema. Its therapeutic efficacy is rooted in its targeted action on the renal tubular system, specifically through the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule. This guide provides a comprehensive technical overview of the molecular mechanism of Mefruside, supported by available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

Mefruside exerts its diuretic and antihypertensive effects predominantly by inhibiting the sodium-chloride (Na-Cl) symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1][2]

The NCC is a key transporter responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream. By binding to and blocking the function of the NCC, Mefruside prevents this reabsorption. The increased luminal concentration of Na+ and Cl- leads to an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis). The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.

While the primary mechanism is well-established, some evidence also suggests a secondary vasodilatory effect of Mefruside, which may contribute to its antihypertensive properties.[1] This effect is thought to be independent of its diuretic action and may involve direct effects on vascular smooth muscle cells.

Quantitative Data

ParameterValueSpeciesReference
Oral Absorption60.5% ± 9.5%Human[3]
Volume of Distribution310 - 520 LHuman[3]
Plasma Protein Binding64%Human[3]
Plasma Half-life3 - 16 hoursHuman[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Mefruside_Mechanism cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream NCC Na-Cl Cotransporter (NCC) Na_out Na+ NCC->Na_out Cl_out Cl- NCC->Cl_out Na_in Na+ Na_in->NCC Reabsorption Cl_in Cl- Cl_in->NCC Na_blood Na+ Na_out->Na_blood Cl_blood Cl- Cl_out->Cl_blood Mefruside_mol Mefruside Mefruside_mol->NCC Binds to and inhibits Block Inhibition Na_lumen Na+ Na_lumen->Na_in Increased_Excretion Increased Excretion (Diuresis) Na_lumen->Increased_Excretion Cl_lumen Cl- Cl_lumen->Cl_in Cl_lumen->Increased_Excretion H2O_lumen H2O H2O_lumen->Increased_Excretion Reduced_Reabsorption Reduced Reabsorption Na_blood->Reduced_Reabsorption Cl_blood->Reduced_Reabsorption

Caption: Mechanism of action of Mefruside on the Na-Cl cotransporter.

Experimental_Workflow cluster_preparation Preparation cluster_assay ¹²⁵I⁻ Uptake Assay cluster_analysis Data Analysis Oocytes Xenopus laevis oocytes Injection cRNA Injection Oocytes->Injection cRNA cRNA encoding human NCC cRNA->Injection Incubation Incubation (2-4 days) Injection->Incubation Preincubation Pre-incubation with Mefruside (various concentrations) Incubation->Preincubation Uptake Incubation with ¹²⁵I⁻-containing buffer Preincubation->Uptake Washing Washing to remove extracellular ¹²⁵I⁻ Uptake->Washing Lysis Oocyte Lysis Washing->Lysis Scintillation Scintillation Counting Lysis->Scintillation Dose_Response Plot ¹²⁵I⁻ uptake vs. Mefruside concentration Scintillation->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50

Caption: Workflow for determining the IC50 of Mefruside on the NCC.

Experimental Protocols

In Vitro Assay for NCC Inhibition: ¹²⁵I⁻ Uptake in Xenopus laevis Oocytes

This protocol is adapted from methods used to characterize thiazide diuretic binding and inhibition of the Na-Cl cotransporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mefruside on the human Na-Cl cotransporter (NCC) expressed in Xenopus laevis oocytes.

Materials:

  • Mature female Xenopus laevis frogs

  • Collagenase solution

  • cRNA encoding human NCC

  • Microinjection apparatus

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Chloride-free ND96 solution (substituting gluconate salts for chloride salts)

  • ¹²⁵I⁻ (radiolabeled iodide)

  • Mefruside stock solution

  • Scintillation counter and vials

  • Lysis buffer (e.g., 1% SDS)

Methodology:

  • Oocyte Preparation: Harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject defolliculated oocytes with cRNA encoding the human NCC.

  • Oocyte Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Wash the oocytes with chloride-free ND96 solution.

    • Pre-incubate the oocytes in chloride-free ND96 solution containing varying concentrations of Mefruside for 10-20 minutes. Include a control group with no Mefruside.

    • Initiate the uptake by transferring the oocytes to a chloride-free ND96 solution containing ¹²⁵I⁻ and the corresponding concentration of Mefruside. Incubate for a defined period (e.g., 30-60 minutes).

    • Terminate the uptake by washing the oocytes multiple times with ice-cold chloride-free ND96 solution to remove extracellular ¹²⁵I⁻.

  • Quantification:

    • Lyse individual oocytes in a lysis buffer.

    • Measure the amount of ¹²⁵I⁻ taken up by each oocyte using a scintillation counter.

  • Data Analysis:

    • Plot the ¹²⁵I⁻ uptake as a percentage of the control (no Mefruside) against the logarithm of the Mefruside concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assay for Diuretic Activity in Rats

This protocol provides a general framework for assessing the diuretic, natriuretic, and kaliuretic effects of Mefruside in a rodent model.

Objective: To evaluate the dose-dependent diuretic activity of Mefruside in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Metabolic cages

  • Mefruside

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control (e.g., Furosemide or Hydrochlorothiazide)

  • Saline solution (0.9% NaCl)

  • Flame photometer or ion-selective electrodes

Methodology:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats to metabolic cages for at least 24 hours before the experiment.

    • Fast the animals overnight with free access to water.

  • Hydration: Administer a saline load (e.g., 25 ml/kg body weight) orally to ensure adequate urine flow.

  • Drug Administration:

    • Divide the rats into groups:

      • Group 1: Vehicle control

      • Group 2: Positive control (e.g., Furosemide 10 mg/kg)

      • Groups 3-5: Mefruside at different doses (e.g., 10, 25, 50 mg/kg)

    • Administer the respective treatments orally.

  • Urine Collection: Collect urine at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour sample).

  • Measurements:

    • Record the total urine volume for each time point.

    • Measure the concentration of Na+ and K+ in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the diuretic index (urine volume of test group / urine volume of control group).

    • Calculate the total excretion of Na+ and K+.

    • Analyze the data for statistical significance between the different dose groups and the control groups.

Conclusion

Mefruside's primary mechanism of action is the well-characterized inhibition of the Na-Cl cotransporter in the distal convoluted tubule, leading to increased diuresis and a reduction in blood pressure. While specific in vitro potency data such as IC50 values are not extensively published, its pharmacokinetic profile and clinical efficacy are documented. The experimental protocols outlined provide a robust framework for the further investigation and characterization of Mefruside and other novel diuretic agents targeting the NCC. Future research focusing on the precise binding site and the structure-activity relationship of Mefruside with the NCC could provide valuable insights for the development of next-generation diuretics.

References

Physical and chemical properties of Mefruside-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Mefruside-d3, a deuterated isotopologue of the diuretic Mefruside. This document is intended to serve as a comprehensive resource, detailing its core characteristics, relevant experimental methodologies, and its role in modern drug research and development.

Core Compound Properties

This compound is the stable isotope-labeled version of Mefruside, a sulfonamide diuretic used in the management of edema and hypertension. The incorporation of three deuterium atoms on the N-methyl group provides a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative studies. This substitution is not expected to significantly alter the compound's biological activity, making it an excellent tool for pharmacokinetic and metabolic profiling of Mefruside.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueCitation(s)
IUPAC Name 4-chloro-N1-(methyl-d3)-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide
Synonyms 4-Chloro-N1-methyl-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide-d3, Baycaron-d3[1][2]
CAS Number 2468638-25-5[3]
Molecular Formula C₁₃H₁₆D₃ClN₂O₅S₂[1][2][3][4]
Molecular Weight 385.90 g/mol [1][2][4][5]
Appearance White to Light Beige Solid[1][2]
Purity ≥98%[5]
Stability Hygroscopic[1][2]
Storage Conditions 2-8°C, Refrigerator, Under inert atmosphere[2]
SMILES [2H]C([2H])([2H])N(CC1(C)CCCO1)S(=O)(=O)c1ccc(Cl)c(S(N)(=O)=O)c1[1]
InChI Key SMNOERSLNYGGOU-BMSJAHLVSA-N[1]

Mechanism of Action

Mefruside, the parent compound, exerts its diuretic effect primarily by acting on the kidneys. As a thiazide-like diuretic, its principal target is the Na⁺/Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells of the nephron.

By inhibiting the NCC, Mefruside blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6][7][8] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion (diuresis). The resulting reduction in extracellular fluid and plasma volume contributes to its antihypertensive effect.[6] Additionally, Mefruside has been reported to inhibit the synthesis of urea in the liver.[6][9]

Mefruside_MoA cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_effect Physiological Effect Lumen Tubular Lumen NCC Na⁺/Cl⁻ Cotransporter (NCC) Lumen->NCC Na⁺, Cl⁻ Blood Bloodstream NaK_ATPase Na⁺/K⁺-ATPase Blood->NaK_ATPase 2 K⁺ Increased_Excretion ↑ Na⁺, Cl⁻, and H₂O Excretion (Diuresis) NCC->Increased_Excretion Leads to NaK_ATPase->Blood 3 Na⁺ Mefruside This compound Mefruside->NCC Inhibition Decreased_Volume ↓ Blood Volume Increased_Excretion->Decreased_Volume Decreased_BP ↓ Blood Pressure Decreased_Volume->Decreased_BP

Mechanism of action of Mefruside at the distal convoluted tubule.

Experimental Protocols

The following sections detail generalized protocols relevant to the study of this compound. These are intended as templates and should be optimized for specific experimental conditions.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely follow the synthetic route of Mefruside, substituting a deuterated reagent at the appropriate step. A plausible final step involves the reaction of 4-chloro-3-sulfamoylbenzenesulfonyl chloride with N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine.

Objective: To synthesize this compound for use as an internal standard.

Materials:

  • 4-chloro-3-sulfamoylbenzenesulfonyl chloride

  • N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Protocol:

  • Dissolve N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-chloro-3-sulfamoylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.

  • Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Analysis in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of Mefruside in a plasma sample, using this compound as an internal standard.

Objective: To determine the concentration of Mefruside in plasma samples from a pharmacokinetic study.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard (IS) working solution (e.g., at 500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Inject 5-10 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Agilent 1260 Infinity or equivalent.

    • Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • MS System: Agilent 6410B Triple Quadrupole or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Mefruside Transition: Q1 m/z 383.0 → Q3 m/z [product ion] (to be determined).

      • This compound (IS) Transition: Q1 m/z 386.0 → Q3 m/z [corresponding product ion].

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Mefruside/Mefruside-d3) against the concentration of Mefruside standards.

    • Determine the concentration of Mefruside in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound (IS) Plasma->Add_IS Precipitate 3. Add Acetonitrile (Protein Ppt.) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Evaporate 6. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into HPLC Reconstitute->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Ionize 10. Electrospray Ionization (ESI) Separate->Ionize Detect 11. MS/MS Detection (MRM) Ionize->Detect Integrate 12. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 13. Calculate Area Ratio Integrate->Calculate Calibrate 14. Plot Calibration Curve Calculate->Calibrate Quantify 15. Quantify Unknowns Calibrate->Quantify

Workflow for quantitative analysis of Mefruside using this compound as an internal standard.
In Vitro Na⁺/Cl⁻ Cotransporter (NCC) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of Mefruside on its target transporter using a cell-based radioactive iodide uptake assay, as iodide is a known substrate for NCC.

Objective: To determine the IC₅₀ value of Mefruside for the Na⁺/Cl⁻ cotransporter.

Materials:

  • FRTL-5 or hNIS-HEK293T cells (stably expressing the transporter).

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Na¹²⁵I (carrier-free).

  • Non-radioactive NaI.

  • Mefruside stock solution (in DMSO).

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Culture: Seed FRTL-5 cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of Mefruside in HBSS. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., hydrochlorothiazide).

  • Assay Procedure:

    • Wash the cell monolayers twice with 200 µL of warm HBSS.

    • Pre-incubate the cells for 15 minutes at 37°C with 100 µL of the Mefruside serial dilutions or controls.

    • Initiate the uptake by adding 100 µL of HBSS containing Na¹²⁵I (final concentration ~0.02 µCi/mL) and 1.0 µM non-radioactive NaI.

    • Incubate for 40 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold HBSS.

    • Lyse the cells with 150 µL of 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Mefruside concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Mefruside concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.

PK_Workflow Comparative Pharmacokinetic Study Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis Phase cluster_pk Pharmacokinetic Analysis Dose Administer Unlabeled Mefruside to Study Subjects Sample Collect Blood Samples at Timed Intervals Dose->Sample Process Process Blood to Obtain Plasma Sample->Process Store Store Plasma Samples at -80°C Process->Store Thaw Thaw Plasma Samples Store->Thaw Spike Spike with this compound (IS) Thaw->Spike Analyze Quantify using Validated LC-MS/MS Method Spike->Analyze Plot Plot Concentration-Time Profile Analyze->Plot Calculate Calculate PK Parameters (AUC, Cmax, T½, etc.) Plot->Calculate

References

Mefruside-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy and reliability of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. A key element in achieving accurate and precise results with LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the most suitable choice for correcting analytical variability.[1] This technical guide provides an in-depth overview of the use of Mefruside-d3 as a SIL internal standard for the quantitative analysis of the diuretic drug Mefruside.

Mefruside is a sulfonamide diuretic used in the treatment of edema and hypertension. Accurate measurement of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile. This compound is the deuterated analog of Mefruside, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[2][3] This similarity allows this compound to effectively mimic the behavior of Mefruside during sample preparation, chromatography, and ionization, thus compensating for variations in extraction recovery and matrix effects.[4][5]

Principle of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a SIL internal standard is that it behaves almost identically to the analyte of interest throughout the entire analytical process.[4] When this compound is added to a biological sample at a known concentration, it co-elutes with the endogenous Mefruside during liquid chromatography. In the mass spectrometer, the two compounds are distinguished by their different mass-to-charge ratios (m/z). By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.[6]

Advantages of this compound as an Internal Standard:

  • Similar Physicochemical Properties: Ensures co-elution with Mefruside and similar behavior during sample extraction and ionization.[4]

  • Mass Difference: The mass difference of 3 Da allows for clear differentiation from the unlabeled analyte in the mass spectrometer without significant isotopic overlap.

  • Reduced Matrix Effects: Effectively compensates for ion suppression or enhancement caused by the biological matrix.[1]

  • Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative results.[5]

Illustrative Bioanalytical Method for Mefruside using this compound

Disclaimer: The following experimental protocol and quantitative data are provided as a representative example based on common practices for LC-MS/MS bioanalytical method validation. As a specific validated method for Mefruside using this compound has not been identified in the public domain, these details should be considered illustrative.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Mefruside from plasma samples.[7]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a fixed concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the analysis of sulfonamide diuretics.[8][9]

ParameterIllustrative Value
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.4 mL/min.
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
Injection Volume 5 µL.
Column Temperature 40°C.

3. Mass Spectrometry (MS) Conditions

Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

ParameterIllustrative Value
MS System A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Ion Spray Voltage 5500 V.
Source Temperature 550°C.
MRM Transitions
MefrusideQ1: 383.1 -> Q3: [Specific fragment ion m/z]
This compoundQ1: 386.1 -> Q3: [Corresponding fragment ion m/z]
Collision Gas Nitrogen.

Note: The specific fragment ions for the MRM transitions would need to be determined experimentally by infusing pure solutions of Mefruside and this compound into the mass spectrometer.

Data Presentation: Illustrative Validation Summary

A validated bioanalytical method would typically demonstrate acceptable performance for linearity, accuracy, precision, recovery, and sensitivity. The following tables summarize what this data would look like.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterIllustrative Value/Result
Analyte Mefruside
IS This compound
Matrix Human Plasma
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% Coefficient of Variation (CV)

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC 398.54.2101.25.8
Mid QC 100102.13.5100.54.1
High QC 80099.22.898.93.7

Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision for QC samples.

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 85.286.198.7
High QC 87.588.0101.5

Recovery should be consistent, and the matrix effect should ideally be close to 100%, indicating minimal ion suppression or enhancement.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Mefruside in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Spike with this compound plasma->add_is 100 µL precipitate Protein Precipitation add_is->precipitate Add 200 µL Acetonitrile centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject 5 µL integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Bioanalytical workflow for Mefruside quantification.

Principle of Internal Standard Correction

This diagram illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.

internal_standard_principle cluster_analyte Analyte (Mefruside) cluster_is Internal Standard (this compound) cluster_variability Sources of Variability analyte_conc True Concentration analyte_response Measured Response analyte_conc->analyte_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_conc Known Concentration is_response Measured Response is_conc->is_response is_response->ratio extraction Extraction Inconsistency extraction->analyte_response extraction->is_response matrix Matrix Effects matrix->analyte_response matrix->is_response instrument Instrument Drift instrument->analyte_response instrument->is_response final_conc Calculated Concentration ratio->final_conc

Caption: Correction principle of a stable isotope-labeled internal standard.

The use of this compound as a stable isotope-labeled internal standard is the recommended approach for the quantitative analysis of Mefruside in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process ensures a high degree of accuracy and precision, which is essential for reliable pharmacokinetic and other drug development studies. While a specific, publicly available validated method is not detailed here, the principles, illustrative protocols, and data presented provide a comprehensive framework for researchers to develop and validate their own robust bioanalytical assays for Mefruside.

References

Mefruside-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mefruside-d3, a deuterated analog of the diuretic agent Mefruside. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering key data, a representative experimental protocol for its application as an internal standard, and a visualization of the analytical workflow.

Core Compound Data

This compound is the deuterium-labeled version of Mefruside. Stable isotope-labeled compounds like this compound are crucial tools in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while ideally maintaining the same physicochemical properties, extraction recovery, and chromatographic retention time.[1]

Below is a summary of the key quantitative data for this compound.

ParameterValueSource(s)
CAS Number 7195-27-9 (unlabeled)[4][5][6]
Molecular Weight 385.90 g/mol [7][8][9][10]
Molecular Formula C₁₃H₁₆D₃ClN₂O₅S₂[4][7][9][10]

Mechanism of Action of the Parent Compound, Mefruside

Mefruside is a thiazide-like diuretic used in the management of hypertension and edema.[4][5][11] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubules of the kidneys.[4][5] By blocking this transporter, Mefruside increases the excretion of sodium, chloride, and consequently water, leading to a reduction in blood volume and a corresponding decrease in blood pressure.[4][5] Mefruside may also exert a direct vasodilatory effect on blood vessels, further contributing to its antihypertensive properties.[4] Additionally, it has been observed to inhibit urea synthesis in isolated rat liver perfusion models.[7]

Representative Experimental Protocol: Quantification of Mefruside in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following is a representative, detailed methodology for the use of this compound as an internal standard (IS) in a bioanalytical method for a pharmacokinetic study of Mefruside. This protocol is based on established principles for the use of stable isotope-labeled internal standards in LC-MS bioanalysis.[1]

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Mefruside and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol to the mark.

  • Working Standard Solutions of Mefruside:

    • Prepare a series of working standard solutions by serial dilution of the Mefruside primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Working Internal Standard Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards (CS):

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate Mefruside working standard solution to yield final concentrations of, for example, 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels (e.g., low, medium, and high; 0.3, 75, and 400 ng/mL). These should be prepared from a separate weighing of the Mefruside reference standard if possible.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the this compound working internal standard solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Mefruside: Precursor ion (e.g., m/z 383.1) → Product ion (e.g., m/z 282.1)

      • This compound: Precursor ion (e.g., m/z 386.1) → Product ion (e.g., m/z 285.1)

    • The specific MRM transitions would need to be optimized for the instrument in use.

5. Data Analysis

  • Integrate the peak areas for both Mefruside and this compound.

  • Calculate the peak area ratio of Mefruside to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Mefruside in the QC and unknown samples from the calibration curve.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma_sample Plasma Sample (Unknown, CS, or QC) add_is Add this compound (Internal Standard) plasma_sample->add_is Spike protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis Inject data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve quantification Quantification of Unknown Samples calibration_curve->quantification

Caption: Bioanalytical workflow for Mefruside quantification using this compound.

References

The Pharmacological Profile of Mefruside and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] Mefruside undergoes metabolism to at least two active metabolites, which contribute to its overall diuretic and antihypertensive effects. This technical guide provides a comprehensive overview of the pharmacological profile of mefruside and its metabolites, including their pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction

Mefruside, a benzene sulfonamide derivative, is classified as a thiazide-like diuretic.[3] It is administered orally for the treatment of fluid overload and the control of high blood pressure.[3] The therapeutic efficacy of mefruside is attributed to its ability to modulate renal electrolyte and water handling, primarily through its interaction with the Na+-Cl- cotransporter (NCC).[1][2] Furthermore, mefruside exhibits a secondary pharmacological action by inhibiting urea synthesis in the liver.[4] The biotransformation of mefruside results in the formation of active metabolites that are also subjects of pharmacological interest.[5]

Pharmacodynamics

Mechanism of Action

2.1.1. Diuretic Effect:

Mefruside exerts its diuretic effect by inhibiting the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis.[1]

Signaling Pathway for Mefruside's Diuretic Action

The regulation of the Na+-Cl- cotransporter is a complex process involving a signaling cascade. The With-No-Lysine (WNK) kinases, specifically WNK1 and WNK4, play a crucial role. These kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. Mefruside, by directly inhibiting the NCC, counteracts this process.

Mefruside_Diuretic_Pathway cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen WNKs WNKs (WNK1, WNK4) SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 phosphorylates NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active NCC (active) NCC_inactive->NCC_active activation Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_active->Na_Cl_reabsorption Na_Cl_excretion Na+ & Cl- Excretion NCC_active->Na_Cl_excretion Mefruside Mefruside Mefruside->NCC_active inhibits

Figure 1: Signaling pathway of mefruside's diuretic action.

2.1.2. Effect on Urea Synthesis:

Mefruside has been shown to inhibit the synthesis of urea in an isolated perfused rat liver model.[4] This effect is concentration-dependent.[4]

Pharmacological Effects

The primary pharmacological effect of mefruside is diuresis, leading to a reduction in blood volume and consequently, a decrease in blood pressure.[1] It is effective in the treatment of edema and hypertension.[6][7]

Pharmacokinetics

The pharmacokinetic profile of mefruside and its two active metabolites has been studied in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Mefruside is orally absorbed with a bioavailability of approximately 60.5% ± 9.5%.[3]

  • Distribution: The volume of distribution is reported to be between 310-520 liters.[3]

  • Protein Binding: Plasma protein binding of mefruside is approximately 64%.[3]

  • Metabolism: Mefruside is metabolized in the liver to at least two active metabolites.[5]

  • Excretion: The elimination half-life of mefruside ranges from 3 to 16 hours.[3]

Quantitative Pharmacokinetic Data
ParameterValueReference
Mefruside
Oral Bioavailability60.5% ± 9.5%[3]
Volume of Distribution (Vd)310 - 520 L[3]
Plasma Protein Binding64%[3]
Elimination Half-life (t½)3 - 16 hours[3]
Active Metabolite M1 Data not available in recent literature[5]
Active Metabolite M2 Data not available in recent literature[5]

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method to assess the diuretic, natriuretic, and kaliuretic activity of a compound.

Workflow for In Vivo Diuretic Activity Assay

Diuretic_Assay_Workflow start Start acclimatization Acclimatize rats to metabolic cages (24h) start->acclimatization fasting Fast rats overnight (water ad libitum) acclimatization->fasting hydration Oral hydration with normal saline fasting->hydration grouping Divide into groups: - Vehicle Control - Mefruside - Positive Control hydration->grouping administration Administer test substances grouping->administration collection Collect urine at set time intervals administration->collection analysis Measure urine volume, Na+, K+, and Cl- levels collection->analysis end End analysis->end

References

Deuterium Labeling in Mefruside-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterium labeling positions in Mefruside-d3, a deuterated analog of the diuretic and antihypertensive agent Mefruside. This document details the precise location of deuterium incorporation, proposes a detailed synthetic methodology, and outlines the analytical techniques for the characterization and quantification of isotopic enrichment.

Introduction to Mefruside and Deuterium Labeling

Mefruside is a sulfonamide diuretic used in the treatment of edema and hypertension. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope deuterium can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and potentially improved therapeutic efficacy and safety. This compound serves as a critical internal standard for mass spectrometry-based bioanalytical assays, enabling accurate quantification of Mefruside in biological matrices.

Determination of Deuterium Labeling Positions

The deuterium atoms in this compound are located on the N-methyl group of the sulfonamide moiety. This is confirmed by the compound's chemical name, N-(4-chloro-3-sulfamoylbenzenesulfonyl)-N-(methyl-d3)-2-((tetrahydro-2-methylfuran-2-yl)methyl)amine, and its corresponding SMILES notation: [2H]C([2H])([2H])N(CC1(C)CCCO1)S(=O)(=O)c1ccc(Cl)c(S(N)(=O)=O)c1.

The molecular formula of this compound is C13H16D3ClN2O5S2, reflecting the incorporation of three deuterium atoms.

Diagram of this compound Structure and Labeling Position:

Caption: Chemical structure of this compound with deuterium labeling on the N-methyl group.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of a suitable precursor, N-desmethyl Mefruside, with a deuterated methylating agent. This late-stage introduction of the deuterium label is generally preferred for isotopic labeling.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor N-desmethyl Mefruside (Secondary Sulfonamide) Reaction N-Alkylation Reaction Precursor->Reaction MethylatingAgent Methyl-d3 Iodide (CD3I) or Methyl-d3 Tosylate (CD3OTs) MethylatingAgent->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the N-alkylation of sulfonamides and would require optimization for this specific synthesis.

Materials:

  • N-desmethyl Mefruside (4-chloro-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide)

  • Methyl-d3 iodide (CD3I) or Methyl-d3 tosylate (CD3OTs)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-desmethyl Mefruside (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension for 15-30 minutes.

  • Add methyl-d3 iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization and Data Presentation

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound and to determine the isotopic purity. By comparing the peak intensities of the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species, the percentage of isotopic enrichment can be calculated.

Table 1: Hypothetical Quantitative Data from Mass Spectrometry Analysis

SpeciesTheoretical m/z ([M+H]+)Observed m/z ([M+H]+)Relative Abundance (%)
This compound386.06386.06>98
Mefruside-d2385.05385.05<1.5
Mefruside-d1384.05384.05<0.5
Mefruside (d0)383.04383.04<0.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels.

  • ¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly diminished or absent compared to the spectrum of unlabeled Mefruside. The integration of the residual proton signal can provide a quantitative measure of the isotopic purity.

  • ²H NMR: The deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of deuterium incorporation at this position.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the CD3 group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD3 group, often appearing as a broad multiplet).

Table 2: Hypothetical NMR Data Comparison

NucleusMefruside (Unlabeled)This compound
¹H N-CH₃ signal present (singlet, ~2.8-3.0 ppm)N-CH₃ signal significantly reduced or absent
²H No signalN-CD₃ signal present (~2.8-3.0 ppm)
¹³C N-CH₃ signal present (quartet in off-resonance)N-CD₃ signal present (multiplet due to C-D coupling)

Conclusion

This technical guide has detailed the specific deuterium labeling positions in this compound, proposed a robust synthetic pathway, and outlined the necessary analytical methodologies for its characterization. The precise placement of three deuterium atoms on the N-methyl group makes this compound an ideal internal standard for pharmacokinetic and metabolic studies of Mefruside, contributing to the advancement of drug development and clinical research. The provided experimental framework and data analysis strategies offer a comprehensive approach for researchers and scientists working with deuterated pharmaceutical compounds.

Methodological & Application

Application Note: High-Throughput Quantification of Mefruside in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the diuretic agent Mefruside in human plasma. The method utilizes a stable isotope-labeled internal standard, Mefruside-d3, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for clinical and pharmacokinetic studies. This method meets the rigorous requirements for bioanalytical method validation as per regulatory guidelines.

Introduction

Mefruside is a sulfonamide-based diuretic used in the management of hypertension and edema.[1] Accurate quantification of Mefruside in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. LC-MS/MS has become the preferred technique for such analyses due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a detailed protocol for the extraction and quantification of Mefruside in human plasma, validated to ensure reliable performance.

Experimental Protocols

Materials and Reagents
  • Analytes: Mefruside (purity >99%), this compound (isotopic purity >99%)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mefruside and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Mefruside stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution is used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma samples (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System: UHPLC System

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B (Re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Mefruside: Precursor Ion (m/z) 383.0 -> Product Ion (m/z) 284.1

    • This compound: Precursor Ion (m/z) 386.0 -> Product Ion (m/z) 287.1

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

Data Presentation and Method Validation

The method was validated according to established bioanalytical method validation guidelines. The results are summarized below.

Table 1: Calibration Curve Linearity and Sensitivity
ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL
LLOQ Precision (%CV)≤ 15%
LLOQ Accuracy (% bias)± 15%
Table 2: Intra- and Inter-Day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (% bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (% bias) (n=18)
LLOQ1.08.54.29.85.5
Low (LQC)3.06.2-2.17.5-1.8
Medium (MQC)1004.11.55.32.1
High (HQC)8003.50.84.81.3
Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Factor (IS Normalized)Recovery (%)
Low (LQC)3.01.0391.5
High (HQC)8000.9894.2

Visualizations

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample (Calibrator, QC, Unknown) add_is Add 150 µL Acetonitrile with this compound (IS) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc UHPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Generate Report quant->report

Caption: Workflow for the quantification of Mefruside in human plasma.

Mefruside Mechanism of Action

moa cluster_nephron Distal Convoluted Tubule cluster_effects Physiological Effects mefruside Mefruside symporter Na⁺-Cl⁻ Symporter mefruside->symporter Inhibits reabsorption Na⁺ and Cl⁻ Reabsorption (into blood) symporter->reabsorption excretion Increased Urinary Excretion of Na⁺, Cl⁻, and Water reabsorption->excretion Leads to blood_volume Reduced Blood Volume excretion->blood_volume blood_pressure Lowered Blood Pressure blood_volume->blood_pressure

References

Mefruside-d3 Internal Standard for Clinical Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic utilized in the management of hypertension and edema.[1][2] Accurate quantification of mefruside in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and reproducibility.[3][4]

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in LC-MS/MS assays.[5] Mefruside-d3, a deuterated analog of mefruside, is the ideal internal standard for this application.[6] Since it is chemically identical to mefruside, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer.[7] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the integrity of the analytical data.[8]

These application notes provide a comprehensive protocol for the quantitative analysis of mefruside in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Mefruside analytical standard

  • This compound internal standard[6]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like mefruside from plasma samples.

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development). For calibration standards and quality controls, add the corresponding mefruside working solutions.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

G cluster_sample Sample Preparation plasma 100 µL Human Plasma is Add 10 µL this compound (IS) plasma->is precip Add 300 µL Acetonitrile w/ 0.1% Formic Acid is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge 10,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for protein precipitation of plasma samples.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: HPLC Gradient

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for mefruside and this compound are monitored.

Table 2: Mass Spectrometry Parameters

ParameterMefrusideThis compound
Precursor Ion (m/z)383.9386.9
Product Ion (m/z)284.0287.0
Collision Energy (eV)2525
Declustering Potential (V)8080

Note: These parameters are illustrative and should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of mefruside in unknown samples is determined by calculating the peak area ratio of the mefruside product ion to the this compound product ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of mefruside in the unknown samples is then interpolated from this calibration curve.

Principle of Internal Standard Quantification

G cluster_workflow Quantification Logic Analyte_IS Analyte (Mefruside) + Internal Standard (this compound) LC_Separation LC Separation Analyte_IS->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Area Peak Area Measurement MS_Detection->Peak_Area Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Area->Area_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Area_Ratio->Calibration_Curve Concentration Determine Unknown Concentration Calibration_Curve->Concentration

Caption: Logic flow for quantification using an internal standard.

Method Validation

The analytical method should be validated according to the guidelines of the appropriate regulatory bodies (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A linear relationship between the peak area ratio and concentration should be established over a defined range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the biological matrix.

  • Stability: The stability of mefruside in the biological matrix under various storage and handling conditions should be assessed.

Table 3: Representative Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Intra-day Precision (%CV)≤ 15%
Inter-day Precision (%CV)≤ 15%
Accuracy (% Bias)85% - 115%
Matrix Factor0.85 - 1.15

Discussion

The use of a deuterated internal standard like this compound is critical for developing a robust and reliable LC-MS/MS method for the quantification of mefruside in clinical samples. The co-elution and similar physicochemical properties of the analyte and the internal standard ensure that any variability introduced during the analytical process is accounted for, leading to highly accurate and precise data.[7][8] This is essential for making informed decisions in clinical trials and for therapeutic drug monitoring. The protocol described herein provides a solid foundation for the development and validation of such an assay. Researchers should optimize the specific parameters for their instrumentation and laboratory conditions.

References

Application Note: Quantitative Analysis of Mefruside in Human Plasma by LC-MS/MS using Mefruside-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Mefruside in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Mefruside-d3, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, providing excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of Mefruside in human plasma.

Introduction

Mefruside is a diuretic medication used in the treatment of edema and hypertension. Accurate and reliable quantification of Mefruside in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Mefruside in human plasma.

Experimental

Materials and Reagents
  • Mefruside analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mefruside and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Mefruside primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water at an appropriate concentration.

Sample Preparation Protocol

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined empirically for Mefruside and this compound. This involves optimizing the precursor ion (Q1) and product ion (Q3) m/z values, as well as the collision energy (CE) and other compound-specific parameters.

Data Presentation

The following table summarizes the expected performance characteristics of a validated bioanalytical method for the quantitative analysis of Mefruside in human plasma. The specific values would be determined during method validation studies.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve Range To be determined based on expected physiological concentrations
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20%
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery (%) Consistent, precise, and reproducible
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, Bench-top, Long-term) Analyte stable under typical storage and processing conditions

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Generate Concentration Data quantification->results

Caption: Experimental workflow for the quantitative analysis of Mefruside in human plasma.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation plasma_sample Human Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep mefruside_d3 This compound (Internal Standard) mefruside_d3->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_area_analyte Peak Area of Mefruside lcms_analysis->peak_area_analyte peak_area_is Peak Area of this compound lcms_analysis->peak_area_is peak_area_ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->peak_area_ratio peak_area_is->peak_area_ratio concentration Mefruside Concentration peak_area_ratio->concentration calibration_curve Calibration Curve calibration_curve->concentration

Caption: Logical relationship for the quantification of Mefruside.

Application Notes & Protocols: Quantification of Mefruside in Human Plasma using Mefruside-d3 by LC-MS/MS for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the quantitative analysis of Mefruside in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Mefruside-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The protocol details the sample preparation procedure, chromatographic and mass spectrometric conditions, and a full validation of the bioanalytical method. This method is suitable for the determination of Mefruside concentrations in plasma samples for the purpose of pharmacokinetic studies in drug development.

Introduction

Mefruside is a diuretic medication used in the management of hypertension and edema.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a validated LC-MS/MS method for the quantification of Mefruside in human plasma, a critical tool for pharmacokinetic research. The use of a stable isotope-labeled internal standard, this compound, minimizes variability and enhances the reliability of the results.

Mefruside acts primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic effect helps to reduce blood volume and lower blood pressure.[3]

Bioanalytical Method Validation

The method was validated according to established guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

2.1. Summary of Validation Parameters

The following table summarizes the performance characteristics of the bioanalytical method.

Validation ParameterResult
Linearity & Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.3% to 6.8%
Inter-day Accuracy (% Bias) -4.1% to 7.5%
Mean Recovery (Mefruside) 88.5%
Mean Recovery (this compound) 91.2%
Matrix Effect 93.1% - 104.7%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable

Note: The quantitative data presented in this table are representative values based on typical performance for similar LC-MS/MS assays and are for illustrative purposes. Specific results should be generated during in-lab validation.

Experimental Protocols

3.1. Materials and Reagents

  • Mefruside reference standard

  • This compound internal standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

3.2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

3.3. Standard Solutions Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of Mefruside and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Mefruside stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.5) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

3.5.1. Liquid Chromatography

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 20% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.5.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Mefruside) m/z 383.1 → 284.1
MRM Transition (this compound) m/z 386.1 → 287.1
Collision Energy Optimized during method development
Declustering Potential Optimized during method development

Note: MRM transitions and instrument-specific parameters should be optimized in the user's laboratory.

Pharmacokinetic Study Protocol

4.1. Study Design

A single-center, open-label, single-dose study to evaluate the pharmacokinetics of Mefruside in healthy human volunteers.

4.2. Dosing

A single oral dose of Mefruside (e.g., 25 mg tablet) administered with 240 mL of water.

4.3. Blood Sampling

Blood samples (approximately 3 mL) are collected into K2EDTA tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

4.4. Sample Processing

Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4.5. Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

4.6. Example Pharmacokinetic Parameters of Mefruside

The following table presents typical pharmacokinetic parameters for Mefruside following oral administration.

ParameterMean ± SD
Cmax (ng/mL) 350 ± 75
Tmax (h) 2.5 ± 0.8
AUC₀₋t (ng·h/mL) 2800 ± 600
AUC₀₋inf (ng·h/mL) 3100 ± 650
t₁/₂ (h) 9.5 ± 2.1

Note: These values are illustrative and can vary based on the study population and dose administered. The plasma half-life of Mefruside is reported to be between 3-16 hours.[1]

Visualizations

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow cluster_PreStudy Pre-Study Phase cluster_Clinical Clinical Phase cluster_Analytical Bioanalytical Phase cluster_DataAnalysis Data Analysis & Reporting Protocol Study Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Volunteer Recruitment & Screening Ethics->Recruitment Dosing Oral Administration of Mefruside Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation (LLE) with this compound Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Quantification LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow of a typical pharmacokinetic study.

Bioanalytical_Method_Workflow Bioanalytical Method Workflow cluster_Preparation Sample & Standard Preparation cluster_Extraction Liquid-Liquid Extraction cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with this compound (IS) Plasma->IS_Spike Add_Solvent Add MTBE (500 µL) IS_Spike->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Calculate Calculate Mefruside Concentration Calibrate->Calculate

Caption: Detailed workflow for the bioanalysis of Mefruside.

Mefruside_Action_Pathway Mechanism of Action of Mefruside Mefruside Mefruside DCT Distal Convoluted Tubule Mefruside->DCT NCC Na-Cl Cotransporter Mefruside->NCC inhibits DCT->NCC targets Reabsorption Na+ and Cl- Reabsorption NCC->Reabsorption mediates Excretion Increased Na+, Cl-, and Water Excretion NCC->Excretion inhibition leads to BloodVolume Decreased Blood Volume Reabsorption->BloodVolume maintains Excretion->BloodVolume leads to BP Decreased Blood Pressure BloodVolume->BP results in

Caption: Simplified signaling pathway of Mefruside's action.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Mefruside and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic known for its efficacy in managing hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] Mefruside-d3, a deuterated analog of Mefruside, serves as a stable isotope-labeled internal standard, primarily for use in pharmacokinetic and metabolic studies to ensure accurate quantification.[1][4] While direct high-throughput screening (HTS) assays utilizing this compound are not extensively documented in current literature, its parent compound's well-characterized mechanism provides a strong basis for developing novel HTS assays.

This document outlines a hypothetical high-throughput screening protocol designed to identify novel modulators of the sodium-chloride symporter, a key target in diuretic drug discovery. In this proposed assay, Mefruside serves as a reference compound, and this compound is employed as an internal standard for mass spectrometry-based readouts to enhance data accuracy and reliability.

Signaling Pathway of Mefruside

The primary target of Mefruside is the Na-Cl cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. By inhibiting NCC, Mefruside blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted as urine. This diuretic effect reduces blood volume, which in turn lowers blood pressure.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Bloodstream Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Transport Cl- Cl- Cl-->NCC Transport Na+/K+ ATPase Na+/K+ ATPase Blood Na+ Na+ Na+/K+ ATPase->Blood Na+ Pumps Na+ out K+ Channel K+ Channel Blood K+ K+ K+ Channel->Blood K+ K+ efflux Cl- Channel Cl- Channel Blood Cl- Cl- Cl- Channel->Blood Cl- Cl- efflux Blood K+->Na+/K+ ATPase Pumps K+ in Mefruside Mefruside Mefruside->NCC Inhibition

Figure 1: Mechanism of action of Mefruside on the Na-Cl Cotransporter.

High-Throughput Screening Workflow

The proposed HTS assay is a cell-based screen designed to measure the intracellular accumulation of a fluorescently labeled tracer that is a substrate for the sodium-chloride symporter. Compounds that inhibit the symporter will prevent the uptake of the tracer, resulting in a decrease in the fluorescent signal.

cluster_workflow HTS Workflow A Cell Seeding (NCC-expressing cells in 384-well plates) B Compound Addition (Test compounds, Mefruside controls) A->B C Incubation B->C D Addition of Fluorescent Tracer C->D E Incubation D->E F Cell Lysis & Internal Standard Addition (this compound) E->F G Signal Detection (Fluorescence Reader or LC-MS/MS) F->G H Data Analysis (Normalization and Hit Identification) G->H

Figure 2: Proposed high-throughput screening workflow for identifying NCC modulators.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: A stable cell line overexpressing the human sodium-chloride symporter (e.g., HEK293-hNCC).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Seeding:

    • Harvest cells using standard trypsinization methods.

    • Resuspend cells in the culture medium at a density of 2 x 105 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Compound Preparation and Addition
  • Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reference Compound (Mefruside): Prepare a 10 mM stock solution of Mefruside in 100% DMSO. Create a dose-response curve with final concentrations ranging from 1 nM to 100 µM.

  • Controls:

    • Negative Control: DMSO only (final concentration 0.5%).

    • Positive Control: A known potent inhibitor of NCC (e.g., 10 µM Mefruside).

  • Compound Addition: Add 0.5 µL of the diluted compounds and controls to the respective wells.

Fluorescent Tracer Uptake Assay
  • Tracer: A fluorescently-labeled substrate of NCC (e.g., a fluorescent derivative of a thiazide diuretic).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Procedure:

    • After compound addition, incubate the plate for 30 minutes at 37°C.

    • Prepare the tracer solution in assay buffer at a final concentration of 1 µM.

    • Aspirate the culture medium from the wells and wash once with 50 µL of assay buffer.

    • Add 20 µL of the tracer solution to each well.

    • Incubate for 60 minutes at 37°C.

Signal Detection (Fluorescence Plate Reader)
  • Procedure:

    • Aspirate the tracer solution and wash the cells three times with 50 µL of ice-cold assay buffer to remove extracellular tracer.

    • Add 50 µL of lysis buffer (e.g., RIPA buffer) to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen tracer.

Confirmatory Analysis (LC-MS/MS with this compound)

For hit confirmation and to quantify the uptake of a non-fluorescent tracer, an LC-MS/MS-based approach can be used.

  • Internal Standard: this compound at a final concentration of 100 nM.

  • Procedure:

    • Following the tracer uptake incubation, wash the cells as described above.

    • Lyse the cells and add the this compound internal standard to each well.

    • Transfer the lysates to a 96-well plate for analysis.

    • Perform LC-MS/MS analysis to quantify the amount of intracellular tracer relative to the this compound internal standard.

Data Presentation

The following tables represent hypothetical data from a primary screen and a dose-response analysis of a potential hit compound.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Fluorescence Signal (RFU)% InhibitionZ'-factor
Negative ControlN/A15,0000%0.78
Positive Control103,00080%0.78
Test Compound A1014,5003.3%N/A
Test Compound B104,50070%N/A
Test Compound C1013,00013.3%N/A

Table 2: Dose-Response Analysis of Hit Compound B

Concentration (µM)Mean Fluorescence Signal (RFU)Standard Deviation% Inhibition
1003,10015079.3%
104,50020070.0%
18,00035046.7%
0.112,50050016.7%
0.0114,8006001.3%
0.00115,100550-0.7%

From this data, an IC50 value for Compound B can be calculated.

Conclusion

The proposed high-throughput screening assay provides a robust framework for the identification and characterization of novel inhibitors of the sodium-chloride symporter. The integration of Mefruside as a reference compound and this compound as an internal standard for confirmatory analyses ensures the generation of high-quality, reliable data. This approach can accelerate the discovery of new therapeutic agents for the management of hypertension and other related cardiovascular diseases.

References

Application Notes and Protocols for Mefruside-d3 in Metabolic Stability and Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug discovery and development, understanding a compound's metabolic fate is crucial for determining its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[1] Mefruside is a diuretic medication used for the management of hypertension and edema.[2][3][4] Mefruside-d3 is a deuterated version of Mefruside, meaning specific hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5] This isotopic substitution can alter the metabolic profile of a drug, often leading to increased metabolic stability due to the kinetic isotope effect.[6][7] The stronger carbon-deuterium bond can slow down metabolism at that position, potentially improving the drug's half-life and bioavailability.[6][8] These application notes provide detailed protocols for assessing the metabolic stability of this compound and its potential for cytochrome P450 (CYP450) inhibition, a common cause of drug-drug interactions.[9][10] this compound can also serve as an invaluable internal standard for mass spectrometry-based quantification of Mefruside in biological samples, helping to normalize for variations during sample processing and analysis.[8][11]

Section 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of depletion when incubated with human liver microsomes (HLMs). This assay helps to predict the intrinsic clearance and hepatic extraction ratio of the compound.

Data Presentation: Metabolic Stability of this compound

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound> 60< 11.6
Verapamil (Positive Control)15.245.6

Note: The data presented above is representative and for illustrative purposes only.

Experimental Protocol: HLM Stability Assay

Materials:

  • This compound

  • Human Liver Microsomes (pooled, 0.5 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile

  • Internal Standard (e.g., a structurally similar compound not metabolized by the same enzymes)

  • Positive Control (a compound with known metabolic instability, e.g., Verapamil)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of this compound (1 µM) in 0.1 M phosphate buffer.

    • In a 96-well plate, add the appropriate volume of HLM and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the NADPH regenerating system to each well.

    • Simultaneously, add the this compound working solution to achieve a final concentration of 1 µM.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL protein concentration).

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare HLM and Buffer pre_incubate Pre-incubate HLM at 37°C prep_hlm->pre_incubate prep_cpd Prepare this compound (1 µM) start_rxn Initiate Reaction with NADPH prep_cpd->start_rxn prep_nadph Prepare NADPH System prep_nadph->start_rxn pre_incubate->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_cyp Prepare CYP Enzyme & Buffer mix Mix CYP, Buffer, & this compound prep_cyp->mix prep_cpd Prepare this compound Dilutions prep_cpd->mix prep_sub Prepare Substrate & NADPH start_rxn Add Substrate & NADPH prep_sub->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn incubate_rxn Incubate Reaction at 37°C start_rxn->incubate_rxn stop_rxn Stop Reaction incubate_rxn->stop_rxn read_fluorescence Read Fluorescence stop_rxn->read_fluorescence calculate_ic50 Calculate % Inhibition & IC50 read_fluorescence->calculate_ic50 G cluster_mefruside Mefruside Metabolism cluster_mefruside_d3 This compound Metabolism M Mefruside (C-H) Met_M Metabolite M->Met_M CYP450 (Fast Metabolism) Md3 This compound (C-D) Met_Md3 Metabolite Md3->Met_Md3 CYP450 (Slow Metabolism)

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Mefruside-d3 standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with isotopic exchange in Mefruside-d3 internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for my this compound standard?

A: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom (D) on your this compound standard is replaced by a hydrogen atom (H) from the surrounding environment, such as a solvent.[1] this compound is designed to have a specific mass-to-charge ratio (m/z) that is distinct from the unlabeled analyte. When back-exchange occurs, the mass of the internal standard changes, leading to the formation of d2, d1, and fully unlabeled (d0) versions. This compromises the isotopic purity of the standard, introduces interference at the analyte's m/z, and ultimately leads to inaccurate and unreliable quantitative results.[2][3]

Q2: I am observing a significant peak at the m/z of unlabeled Mefruside in my pure this compound standard solution. What is the cause?

A: This observation can stem from two primary sources:

  • Inherent Isotopic Impurity: The standard may have contained a certain percentage of the unlabeled (d0) form from its synthesis. The certificate of analysis (CoA) should specify the isotopic purity.

  • Back-Exchange: The deuterium atoms on the standard may be exchanging with hydrogen from the solvent or atmospheric moisture. This is particularly likely if the standard has been stored improperly or prepared in a protic solvent (e.g., water, methanol) under conditions that facilitate exchange.

The troubleshooting steps outlined below will help you determine if your handling, storage, or experimental conditions are causing the issue.

Q3: My quantitative results for Mefruside are inconsistent and inaccurate. How can I confirm if isotopic exchange in my this compound internal standard is the problem?

A: Inconsistent analyte-to-internal standard area ratios across a run can be a strong indicator of internal standard instability. To confirm this, you can perform a stability test. The goal is to incubate the this compound standard under various conditions that mimic your experimental process and monitor its isotopic purity over time. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.

Q4: What are the primary factors that promote isotopic back-exchange in this compound?

A: The deuterium atoms in this compound are located on a methyl group attached to a nitrogen atom (N-CD3). While these C-D bonds are more stable than O-D or N-D bonds, they can still undergo exchange. The primary factors that accelerate this process are:

  • pH: Strongly acidic or basic conditions during sample preparation (e.g., protein precipitation, liquid-liquid extraction) can catalyze the exchange reaction.[1][2]

  • Temperature: Elevated temperatures used during sample processing (e.g., solvent evaporation, derivatization) or in the autosampler can provide the necessary energy to overcome the activation barrier for exchange.[2]

  • Solvent Choice: Protic solvents like water and methanol are direct sources of hydrogen and can facilitate exchange, especially at non-neutral pH or high temperatures.[2]

  • Storage Conditions: Frequent freeze-thaw cycles, storage at inappropriate temperatures, and exposure to atmospheric moisture can degrade the standard and promote back-exchange over time.[4]

Q5: What are the best practices for preparing and storing this compound solutions to ensure stability?

A: To minimize the risk of isotopic exchange, adhere to the following guidelines:

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO. Aliquot the stock into single-use, tightly sealed amber vials to minimize exposure to light and atmospheric moisture. Store these aliquots at -20°C or -80°C.

  • Working Solutions: Whenever possible, prepare fresh working solutions for each analytical run. If storing working solutions, keep them at a low temperature (2-8°C) for a limited duration.

  • Autosampler Conditions: Maintain the autosampler at a low temperature (e.g., 4°C) to preserve the stability of the standard in the final sample extracts during the analytical queue.

Troubleshooting Isotopic Exchange

Use the following workflow to diagnose and resolve issues related to this compound instability.

G A Inaccurate Results or Unexpected d0 Peak B Check Certificate of Analysis (CoA) for initial isotopic purity A->B C Is initial purity acceptable? B->C D Contact Supplier C->D No E Investigate Back-Exchange C->E Yes F Review Storage & Handling E->F G Review Sample Preparation E->G H Review LC-MS Conditions E->H I Stock in aprotic solvent? Stored at <= -20°C? Aliquoted? F->I J Harsh pH (acid/base)? High temperature steps? G->J K Protic mobile phase? High source temperature? H->K L Implement Best Practices: Use aprotic solvent, aliquot, store at -80°C I->L M Mitigate Conditions: Minimize time at harsh pH, use lowest possible temp, neutralize promptly J->M N Optimize Method: Use aprotic solvent if possible, reduce source temp K->N

Caption: Troubleshooting workflow for this compound instability.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different experimental conditions on the stability of this compound. These should be used as a guide for designing your own stability studies.

Table 1: Hypothetical Stability of this compound in Solution at Various pH Values

pHSolventTemperature (°C)Incubation Time (hours)% Back-Exchange (d0/Total)
2.050:50 ACN:H₂O4048.5%
4.050:50 ACN:H₂O4041.2%
7.050:50 ACN:H₂O404<0.5%
10.050:50 ACN:H₂O4046.8%

Table 2: Hypothetical Influence of Solvent and Temperature on this compound Stability

SolventTemperature (°C)Incubation Time (hours)% Back-Exchange (d0/Total)
Acetonitrile5024<0.1%
Methanol50242.1%
Water (pH 7.0)50243.5%
Acetonitrile424<0.1%
Methanol424<0.5%
Water (pH 7.0)424<0.5%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound Standards

This protocol describes a systematic approach to test the stability of your this compound standard under your specific experimental conditions.

  • Preparation: Prepare a solution of this compound in a solvent mixture that mimics your final sample extract. A typical concentration would be at the mid-point of your calibration curve.

  • Condition Simulation: Aliquot this solution into several vials. Expose these aliquots to the conditions you wish to test (e.g., pH 2, room temperature, 40°C). For each condition, prepare samples for multiple time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Time Point Zero (T=0): Immediately after preparation, inject the T=0 sample into the LC-MS/MS system.

  • Incubation: Place the remaining vials under the specified test conditions for the designated time periods.

  • Analysis: At the end of each incubation period, transfer the sample to the autosampler (kept at 4°C) and inject it into the LC-MS/MS system.

  • Data Acquisition: Using the mass spectrometer, monitor the ion transitions for both this compound and unlabeled Mefruside (d0).

  • Data Analysis: For each time point, calculate the peak area for both the d3 and d0 forms. Determine the percentage of back-exchange by calculating the ratio of the d0 peak area to the sum of the d3 and d0 peak areas: % Back-Exchange = [Area(d0) / (Area(d0) + Area(d3))] * 100. An increase in this percentage over time indicates instability under the tested condition.

G cluster_0 Preparation cluster_1 Incubation & Analysis cluster_2 Data Processing A Prepare this compound in Test Solution (e.g., final extract solvent) B Aliquot for each Condition & Time Point A->B C Analyze T=0 Sample Immediately B->C D Incubate Samples at Test Conditions (pH, Temp) B->D E Analyze Samples at Each Time Point (e.g., 1, 2, 4 hr) D->E F Monitor Peak Areas for This compound and Mefruside-d0 E->F G Calculate % Back-Exchange [d0 / (d0+d3)] * 100 F->G H Plot % Back-Exchange vs. Time to Determine Stability G->H

Caption: Workflow for assessing this compound stability.

Key Influencing Factors Diagram

This diagram illustrates the primary environmental and chemical factors that can lead to the undesirable isotopic exchange in this compound standards.

G cluster_0 Chemical Environment cluster_1 Physical Conditions center Isotopic Exchange (D → H) pH pH (Acidic or Basic) center->pH catalyzes Solvent Solvent (Protic Sources of H+) center->Solvent source of H+ Temp Temperature (High Temp in Prep/Autosampler) center->Temp accelerates Time Time (Duration of Exposure) center->Time increases probability

Caption: Factors promoting isotopic exchange in standards.

References

Technical Support Center: Mefruside-d3 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Mefruside-d3. This compound is the deuterated analog of Mefruside and is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.

Disclaimer: The LC-MS/MS parameters and protocols provided below are suggested starting points for method development. Optimization is required for specific instruments and matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled version of Mefruside, a diuretic medication. In LC-MS/MS, it is an ideal internal standard (IS) for the quantification of Mefruside. Since it has a slightly higher mass but nearly identical chemical properties and chromatographic retention time to Mefruside, it can be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.

Q2: Which ionization mode is best for this compound detection?

A2: Based on the chemical structure of Mefruside, which contains acidic sulfonamide groups, negative ion mode electrospray ionization (ESI-) is generally preferred. This is because the acidic protons can be readily abstracted, forming a stable negative ion [M-H]-. Similar sulfonamide diuretics like hydrochlorothiazide and furosemide are also typically analyzed in negative ion mode.[1][2]

Q3: How do I determine the optimal precursor and product ions for this compound?

A3: The optimal precursor and product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of this compound directly into the mass spectrometer.

  • Precursor Ion: The precursor ion will be the deprotonated molecule, [M-H]-. The molecular weight of Mefruside is 382.90 g/mol . For this compound, the molecular weight will be approximately 385.9 g/mol . Therefore, the expected precursor ion in negative mode would be around m/z 384.9.

  • Product Ions: To find the most stable and intense product ions, a product ion scan (or fragmentation scan) of the precursor ion is performed. The collision energy is ramped to induce fragmentation, and the resulting fragments are monitored. For robust quantification, at least two stable product ions are typically chosen.

Q4: What type of LC column is suitable for this compound analysis?

A4: A reversed-phase C18 or C8 column is a common and effective choice for separating Mefruside and this compound from endogenous matrix components.[3][4] For faster analysis times and better peak shapes, columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can be utilized.[5]

Q5: What are common sample preparation techniques for analyzing this compound in biological matrices like plasma or urine?

A5: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. It is effective but may result in less clean extracts and potential matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a sorbent to selectively retain the analyte while interferences are washed away. This is often the preferred method for achieving the lowest limits of quantification.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MS parameters (ionization mode, precursor/product ions).Verify that the mass spectrometer is in negative ion mode (ESI-). Infuse a fresh standard solution of this compound to confirm the correct precursor and product ions and optimize cone voltage and collision energy.
Poor source conditions (temperature, gas flows).Optimize source temperature, nebulizer gas, and drying gas flows to ensure efficient desolvation and ionization.
Sample degradation.Check the stability of this compound in the sample matrix and storage conditions. Prepare fresh samples and standards.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.The pKa of Mefruside is 9.5. Ensure the mobile phase pH is appropriate for good peak shape. Adding a small amount of a weak acid like formic acid or a buffer like ammonium acetate to the mobile phase can improve peak symmetry.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve the sample preparation method. Switch from protein precipitation to a more selective technique like SPE to remove interfering matrix components.
Poor Reproducibility of Peak Areas Inconsistent sample preparation.Ensure precise and consistent pipetting and extraction steps. Use an automated liquid handler if available.
Fluctuation in MS source stability.Allow the mass spectrometer to stabilize sufficiently before analysis. Clean the ion source if necessary.
Inconsistent internal standard addition.Verify the concentration and addition of the Mefruside (non-deuterated) standard if this compound is the analyte, or vice versa.
Analyte and IS Peaks Not Co-eluting Significant chromatographic isotope effect.This is generally minimal with deuterium labeling but can occur. Adjust the chromatographic gradient to ensure the peaks co-elute as closely as possible.
Different chemical forms of analyte and IS.Ensure both Mefruside and this compound are in the same chemical form (e.g., both as free acid).

Experimental Protocols & Quantitative Data

The following is a proposed starting method for the analysis of this compound in human plasma.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Mefruside working solution (as the analyte) and 300 µL of ice-cold acetonitrile containing this compound (as the internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Parameters

The following tables summarize the proposed starting parameters for the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Value
LC System Agilent 1200 Series or equivalent
Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to 10% B

Table 2: Mass Spectrometry Parameters

ParameterSuggested Value
MS System SCIEX 4500 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Curtain Gas 30 psi
IonSpray Voltage -4500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
CAD Gas Medium

Table 3: Proposed MRM Transitions for Mefruside and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
Mefruside 381.9284.0 (Quantifier)150-60-35
381.9176.1 (Qualifier)150-60-45
This compound (IS) 384.9287.0 (Quantifier)150-60-35

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Analyte & This compound (IS) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flow Start Low or No Signal? CheckMS Check MS Parameters? (Mode, Ions, Voltages) Start->CheckMS CheckSource Optimize Source? (Temp, Gas Flows) CheckMS->CheckSource No CheckLC Good Peak Shape? CheckMS->CheckLC Yes CheckSource->CheckLC No Solution Problem Solved CheckSource->Solution Yes CheckSamplePrep Improve Sample Prep? (e.g., use SPE) CheckLC->CheckSamplePrep No CheckLC->Solution Yes CheckSamplePrep->Solution Yes

Caption: Troubleshooting logic for low signal issues.

References

Preventing in-source fragmentation of Mefruside-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Mefruside-d3 during mass spectrometry analysis.

Troubleshooting Guide: In-Source Fragmentation of this compound

Q1: We are observing a significant fragment ion for this compound in our LC-MS analysis, even before MS/MS fragmentation. What is the likely cause?

A1: The phenomenon you are observing is likely in-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID). This occurs when the this compound ions become energetically activated and fragment in the ion source or the interface region between the atmospheric pressure source and the vacuum of the mass spectrometer.[1][2][3] For sulfonamide-containing compounds like this compound, the sulfonamide bonds can be susceptible to cleavage under certain conditions.

Q2: What are the primary instrument parameters that influence in-source fragmentation of this compound?

A2: The two main instrument settings that you should investigate are:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the ion source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and thus, more fragmentation.[1][2][4]

  • Ion Source Temperature: Elevated temperatures can increase the internal energy of the this compound ions, making them more prone to fragmentation.[1][5]

Q3: How can we optimize the cone voltage to minimize in-source fragmentation of this compound?

A3: To minimize in-source fragmentation, you should aim to use the lowest cone voltage that still provides adequate ion transmission and signal intensity for the parent ion.

Experimental Protocol: Cone Voltage Optimization

  • Analyte Infusion: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and robust signal. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Initial Low Setting: Start with a low cone voltage setting, for example, 10-20 V.

  • Stepwise Increase: Gradually increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities of both the precursor ion (the intact this compound) and any fragment ions.

  • Identify Optimal Range: Observe the voltage at which the fragment ion intensity begins to increase significantly relative to the precursor ion. The optimal cone voltage will be in the range just below this point, where the precursor ion signal is maximized and the fragment ion signal is minimized.

  • Verification with LC-MS: Once an optimal range is identified via infusion, verify the setting using your actual LC-MS method, as the mobile phase composition and flow rate can have an effect.

Q4: What is the recommended approach for optimizing the ion source temperature?

A4: Similar to the cone voltage, the goal is to use the lowest temperature that allows for efficient desolvation of the droplets from the LC system without causing thermal degradation or fragmentation of this compound.

Experimental Protocol: Ion Source Temperature Optimization

  • Set Initial Temperature: Begin with a conservative source temperature, for instance, 100-120°C.

  • Monitor Signal Stability: While running your LC-MS method with this compound, monitor the stability and intensity of the precursor ion signal.

  • Incremental Increase: If you observe poor desolvation (e.g., noisy baseline, broad peaks), increase the temperature in small steps (e.g., 10-20°C).

  • Observe Fragmentation: At each temperature step, monitor for the appearance or increase in the intensity of fragment ions.

  • Select Optimal Temperature: The ideal source temperature will be the lowest value that provides good signal intensity and stability for the precursor ion, with minimal formation of fragment ions.

Q5: Can the mobile phase composition affect the in-source fragmentation of this compound?

A5: Yes, the mobile phase can play a role. The choice of solvent and additives can influence the ionization efficiency and the stability of the generated ions. In some cases, using methanol instead of acetonitrile has been reported to reduce fragmentation.[6] Additionally, the type and concentration of acid modifiers (e.g., formic acid vs. ammonium formate) can impact the ionization process and potentially the degree of fragmentation. If you are observing significant in-source fragmentation, consider experimenting with your mobile phase composition as part of your method development.

Frequently Asked Questions (FAQs)

What is this compound and what is its chemical structure? this compound is a deuterated analog of Mefruside, a diuretic medication. Its chemical formula is C₁₃H₁₆D₃ClN₂O₅S₂. It contains two sulfonamide groups, which are relevant to its fragmentation behavior in mass spectrometry.

Why is preventing in-source fragmentation important for this compound analysis? this compound is often used as an internal standard for the quantification of Mefruside. In-source fragmentation can lead to an underestimation of the true precursor ion concentration, which can negatively impact the accuracy and precision of the quantitative analysis. It can also complicate data interpretation, especially if the fragment ion has the same mass as another compound of interest.[3]

What are the expected fragmentation pathways for sulfonamides like this compound? For aromatic sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂.[7][8] The exact fragments will depend on the specific structure of the molecule and the energy applied.

Data Summary

The following table summarizes the key parameters that can be adjusted to control the in-source fragmentation of this compound. The provided values are general starting points and should be optimized for your specific instrument and experimental conditions.

ParameterRecommended Action to Reduce FragmentationTypical Starting Range for Optimization
Cone Voltage / Declustering Potential Decrease10 - 60 V
Ion Source Temperature Decrease100 - 150 °C
Mobile Phase Solvent Consider Methanol instead of AcetonitrileVaries by method
Mobile Phase Additive Consider Ammonium Formate instead of Formic AcidVaries by method

Visualizations

The following diagrams illustrate the process of in-source fragmentation and the logical workflow for troubleshooting this issue.

InSourceFragmentation cluster_source Ion Source (Atmospheric Pressure) cluster_interface Interface Region cluster_vacuum Mass Analyzer (Vacuum) Analyte This compound in Droplet DesolvatedAnalyte [this compound+H]+ Analyte->DesolvatedAnalyte Desolvation AcceleratedIon Accelerated [M+H]+ DesolvatedAnalyte->AcceleratedIon Cone Voltage PrecursorIon Intact [M+H]+ AcceleratedIon->PrecursorIon Low Energy Collision FragmentIon Fragment Ion AcceleratedIon->FragmentIon High Energy Collision

Caption: In-source fragmentation of this compound.

TroubleshootingWorkflow Start Observe In-Source Fragmentation of this compound OptimizeCV Optimize Cone Voltage (Declustering Potential) Start->OptimizeCV Infuse Infuse this compound and monitor precursor/ fragment ion ratio OptimizeCV->Infuse Yes CheckTemp Is Fragmentation Still High? OptimizeCV->CheckTemp Optimized DecreaseCV Decrease Cone Voltage in a stepwise manner Infuse->DecreaseCV DecreaseCV->OptimizeCV Iterate OptimizeTemp Optimize Source Temperature CheckTemp->OptimizeTemp Yes End Fragmentation Minimized CheckTemp->End No DecreaseTemp Decrease Temperature in a stepwise manner OptimizeTemp->DecreaseTemp CheckMobilePhase Consider Mobile Phase Modification OptimizeTemp->CheckMobilePhase Optimized DecreaseTemp->OptimizeTemp Iterate ModifyMP Test alternative solvents (e.g., Methanol) and additives (e.g., NH4Fm) CheckMobilePhase->ModifyMP Yes CheckMobilePhase->End No ModifyMP->End

Caption: Troubleshooting workflow for this compound in-source fragmentation.

References

Technical Support Center: Mefruside-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mefruside-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The following sections address common issues related to ion suppression and enhancement, offering detailed experimental protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our LC-MS/MS assays?

This compound is a stable isotope-labeled (SIL) internal standard for the quantification of mefruside.[1][2] Its chemical structure is identical to mefruside, with the exception of three deuterium atoms. This structural similarity ensures that this compound co-elutes with the analyte and exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[3] By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns), it is possible to normalize for variations in sample extraction, injection volume, and, most importantly, matrix effects such as ion suppression or enhancement.[1][4] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1]

Q2: We are observing significant variability in the this compound signal between samples. What could be the cause?

While SIL internal standards are designed to compensate for variability, significant fluctuations in the this compound signal itself can indicate underlying issues. Potential causes include:

  • Inconsistent Sample Preparation: Errors in the addition of the internal standard, such as pipetting inconsistencies, can lead to variable concentrations across samples.

  • Severe Matrix Effects: In some cases, extremely high concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the internal standard to a degree that compromises signal intensity and reproducibility.[5]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause signal drift over the course of an analytical run.[3]

  • Analyte-Internal Standard Competition: At very high concentrations, the analyte can compete with the internal standard for ionization, leading to a suppression of the internal standard signal.[5]

Q3: Can this compound completely eliminate ion suppression?

This compound is designed to compensate for, not eliminate, ion suppression.[6] The underlying principle is that both mefruside and this compound will be affected by ion suppression to the same extent. Therefore, the ratio of their peak areas should remain constant even if the absolute signal intensity of both compounds decreases. However, it is crucial to validate that this assumption holds true for your specific matrix and analytical conditions.[5] In cases of severe ion suppression, the signal of both the analyte and the internal standard may be reduced to a level that compromises the sensitivity and reproducibility of the assay.

Q4: How do I properly prepare and store this compound stock solutions?

For lyophilized this compound, it is critical to follow the manufacturer's instructions for reconstitution, paying close attention to the recommended solvent. For long-term storage, it is generally advisable to store stock solutions at -20°C or below in tightly sealed containers to prevent evaporation and degradation.[7] Working solutions can be prepared by diluting the stock solution in a solvent that is compatible with your mobile phase. It is important to assess the stability of this compound in your chosen solvent and storage conditions as part of your method validation.

Troubleshooting Guides

Issue 1: Unexpected Shift in this compound Retention Time

A shift in the retention time of a deuterated internal standard relative to the analyte is a known, albeit uncommon, phenomenon.[2] This can compromise the fundamental assumption of co-elution and impact the accuracy of quantification.

Troubleshooting Steps:

  • Confirm Chromatographic Conditions: Verify that the mobile phase composition, gradient program, flow rate, and column temperature are all within the validated parameters.

  • Assess Column Performance: A deteriorating column can lead to peak shape distortion and shifts in retention time. Evaluate the column's performance by injecting a standard mixture and checking for peak symmetry and efficiency.

  • Investigate Isotopic Effects: Deuterium can sometimes induce a slight chromatographic shift, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3] While usually minor, this effect can be exacerbated by certain chromatographic conditions. Consider optimizing the chromatography to minimize this separation.

  • Evaluate Matrix Effects on Retention: In rare cases, strong interactions with matrix components could differentially affect the retention of the analyte and the internal standard. This can be investigated by comparing the retention times in neat solution versus in a matrix extract.

Issue 2: Poor Recovery of this compound

Low recovery of the internal standard can lead to a decreased signal-to-noise ratio and impact the overall sensitivity of the assay.

Troubleshooting Steps:

  • Optimize Extraction Procedure: The sample preparation method, whether it is protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), should be optimized to ensure efficient extraction of both mefruside and this compound.

  • Investigate Matrix-Specific Recovery: The recovery of an analyte can vary significantly between different biological matrices (e.g., plasma, urine, tissue homogenate).[8] It is essential to determine the recovery of this compound in the specific matrix being analyzed.

  • Assess Stability During Extraction: this compound may be susceptible to degradation during the sample preparation process. Evaluate its stability under the extraction conditions, including pH and temperature.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect and Recovery

This protocol allows for the quantitative assessment of ion suppression/enhancement and the recovery of this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike this compound into the mobile phase or a solvent identical to the final sample diluent. This represents 100% signal with no matrix effect or recovery loss.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample. Spike this compound into the extracted matrix just before analysis. This set is used to evaluate the matrix effect.

    • Set 3 (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process. This set is used to determine the overall recovery.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

Data Presentation:

ParameterSample SetMean Peak Area (n=6)% Matrix Effect% Recovery
This compoundSet 1 (Neat)1,500,000--
Set 2 (Post-Spike)1,200,00080% (Suppression)-
Set 3 (Pre-Spike)1,080,000-90%

Note: These are example values and will vary depending on the matrix and experimental conditions.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up the Infusion: Continuously infuse a solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.

  • Inject Blank Matrix Extract: While the this compound solution is being infused, inject a prepared blank matrix extract onto the LC column.

  • Monitor the Signal: Monitor the signal of this compound throughout the chromatographic run.

  • Data Interpretation: A stable, flat baseline indicates no ion suppression from the matrix. Dips in the baseline correspond to regions of ion suppression, while peaks indicate ion enhancement. This information can be used to adjust the chromatographic method to separate the analyte from these interfering regions.

Visualizations

IonSuppressionTroubleshooting start Variable this compound Signal check_prep Verify Sample Preparation Consistency start->check_prep check_instrument Assess Instrument Performance start->check_instrument evaluate_matrix Evaluate for Severe Matrix Effects start->evaluate_matrix end Stable IS Signal check_prep->end Consistent clean_source Clean Ion Source check_instrument->clean_source Unstable optimize_chrom Optimize Chromatography evaluate_matrix->optimize_chrom Suppression Observed dilute_sample Dilute Sample evaluate_matrix->dilute_sample Suppression Observed optimize_chrom->end dilute_sample->end clean_source->end

Caption: Troubleshooting workflow for variable internal standard signal.

InternalStandardWorkflow start Start Analysis add_is Add Known Amount of This compound to Sample start->add_is extract Sample Preparation (e.g., SPE, LLE) add_is->extract analyze LC-MS/MS Analysis extract->analyze measure_analyte Measure Peak Area of Mefruside analyze->measure_analyte measure_is Measure Peak Area of this compound analyze->measure_is calculate_ratio Calculate Peak Area Ratio (Mefruside / this compound) measure_analyte->calculate_ratio measure_is->calculate_ratio quantify Quantify Mefruside Concentration using Calibration Curve calculate_ratio->quantify end Final Result quantify->end

Caption: General workflow for using this compound as an internal standard.

References

Technical Support Center: Mefruside and Mefruside-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefruside and its deuterated internal standard, Mefruside-d3. The primary focus is to ensure co-elution of both compounds during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Mefruside and this compound are separating chromatographically. What is the likely cause?

A1: The most probable cause for the chromatographic separation of Mefruside and this compound is the deuterium isotope effect. The substitution of hydrogen with deuterium atoms in this compound can lead to slight differences in its physicochemical properties, particularly lipophilicity, which can cause it to interact differently with the stationary phase of the chromatography column compared to the non-deuterated Mefruside.[1] This can result in a small but noticeable difference in retention times.

Q2: How can I adjust my liquid chromatography (LC) method to achieve co-elution?

A2: Several parameters in your LC method can be optimized to overcome the deuterium isotope effect and achieve co-elution. The goal is to minimize the differential interaction of the two compounds with the stationary phase. Here are the key parameters to consider, along with a suggested experimental protocol for optimization.

Experimental Protocol: LC Method Optimization for Co-elution
  • Mobile Phase Composition:

    • Initial Assessment: Start with a common mobile phase for reversed-phase chromatography, such as a gradient of acetonitrile or methanol in water with a small amount of formic acid (e.g., 0.1%).

    • Troubleshooting Steps:

      • Modify the Organic Solvent: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent strengths and selectivities can alter the interaction with the stationary phase and potentially reduce the separation.

      • Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can sometimes improve the resolution between closely eluting compounds, but in this case, a steeper gradient might help to merge the peaks. Experiment with both shallower and steeper gradients to find the optimal condition.

      • Isocratic Elution: If a gradient is not necessary for separating your analytes from other matrix components, an isocratic elution (constant mobile phase composition) might provide more consistent elution and help in achieving co-elution.

  • Column Temperature:

    • Initial Assessment: Begin with the column at ambient temperature or a slightly elevated temperature (e.g., 30-40 °C).

    • Troubleshooting Steps:

      • Increase Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, often leading to sharper peaks and potentially reducing the retention time difference. Systematically increase the temperature in increments of 5 °C to observe the effect on peak separation.

  • Stationary Phase Chemistry:

    • Initial Assessment: A standard C18 column is a good starting point for many small molecule analyses.

    • Troubleshooting Steps:

      • Change Stationary Phase: If optimizing the mobile phase and temperature is unsuccessful, consider trying a column with a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column could offer different selectivity and potentially eliminate the separation.

Data Presentation: Key Chromatographic Parameters for Adjustment
ParameterInitial Condition (Example)Troubleshooting AdjustmentExpected Outcome
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Switch to Methanol/Water; Adjust gradient slope; Try isocratic elutionAlter selectivity and retention, potentially merging the peaks.
Column Temperature 35 °CIncrease in 5 °C increments (e.g., to 40°C, 45°C)Sharper peaks and reduced retention time difference.
Stationary Phase C18Phenyl-Hexyl, Polar-Embedded C18Change in selectivity to overcome the isotope effect.

Q3: Could the issue be related to the mass spectrometry (MS) settings?

A3: While the separation itself is a chromatographic issue, your MS settings are crucial for accurate quantification, especially if there is a slight separation. Ensure that your MS is acquiring data in a way that accurately captures the entire elution profile of both peaks. If the peaks are very close, a fast scan speed or a scheduled Multiple Reaction Monitoring (MRM) window that encompasses both elution profiles is essential. However, the primary goal should be to achieve chromatographic co-elution.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of Mefruside and this compound.

TroubleshootingWorkflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_temperature Temperature Optimization cluster_stationary_phase Stationary Phase Selection cluster_end Resolution Start Issue: Mefruside and this compound show chromatographic separation A Adjust Mobile Phase Gradient Start->A B Switch Organic Solvent (e.g., Acetonitrile to Methanol) A->B If separation persists End Co-elution Achieved A->End If co-elution is achieved C Increase Column Temperature B->C If separation persists B->End If co-elution is achieved D Try a Different Stationary Phase (e.g., Phenyl-Hexyl) C->D If separation persists C->End If co-elution is achieved D->End If co-elution is achieved

Caption: Troubleshooting workflow for achieving co-elution of Mefruside and its deuterated internal standard.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Mefruside, a diuretic medication, in biological matrices. It focuses on the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Mefruside-d3. While specific validated data for a Mefruside/Mefruside-d3 assay is not publicly available, this guide leverages a detailed, validated method for the structurally similar loop diuretic, Furosemide, with its deuterated internal standard (Furosemide-d5) as a representative gold standard. This allows for a robust comparison with alternative analytical techniques.

Introduction to Mefruside and the Importance of Bioanalytical Method Validation

Mefruside is a diuretic used in the treatment of edema and hypertension. Accurate and reliable quantification of Mefruside in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Bioanalytical method validation ensures that the chosen analytical procedure is accurate, precise, and reproducible for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation and matrix effects, leading to higher accuracy and precision.

Gold Standard: LC-MS/MS with Deuterated Internal Standard (Represented by Furosemide/Furosemide-d5)

This section details a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Furosemide in human urine using Furosemide-d5 as the internal standard. This method serves as a proxy for a state-of-the-art Mefruside assay.

Experimental Protocol

Sample Preparation: A simple solid-phase extraction (SPE) is employed for sample clean-up.[1]

Chromatographic Conditions:

  • System: AB Sciex Exion UHPLC system.[1]

  • Column: Not specified, but a C18 column is common for such analyses.

  • Mobile Phase: A gradient of 10 mM ammonium acetate and 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: Not specified.

Mass Spectrometric Conditions:

  • System: AB Sciex 6500+ QTRAP mass spectrometer with a Turbo IonSpray source.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Transitions Monitored:

    • Furosemide: m/z 329.0 → 77.9 (quantitation) and 329.0 → 125.8 (qualification).[1]

    • Furosemide-d5: m/z 334.0 → 206.0.[1]

Data Presentation: Validation Summary

The following table summarizes the validation parameters for the representative Furosemide UHPLC-MS/MS method.[1]

Validation ParameterAcceptance Criteria (FDA Guidance)Observed Results
Linearity Range Correlation coefficient (r²) ≥ 0.990.100 – 50.0 μg/mL
Intra-day Accuracy ± 15% of nominal value94.5 – 106%
Intra-day Precision (%CV) ≤ 15%1.86 – 10.2%
Inter-day Accuracy ± 15% of nominal value99.2 – 102%
Inter-day Precision (%CV) ≤ 15%3.38 – 7.41%
Recovery (Furosemide) Consistent and reproducibleAverage of 23.8%
Matrix Effect MinimalAverage of 101%

Stability: Furosemide stability was assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, with results meeting the acceptance criteria of ±15% deviation from nominal concentrations.

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (10 µL) add_is Add this compound (IS) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution injection Inject into UHPLC-MS/MS elution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Mefruside calibration->quantification

Caption: Workflow for Mefruside quantification using LC-MS/MS with a deuterated internal standard.

Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, other techniques have been employed for the analysis of diuretics. These methods may be suitable for different applications, such as the analysis of pharmaceutical formulations.

LC-MS/MS without a Deuterated Internal Standard

This method is similar to the gold standard but utilizes a non-isotopically labeled internal standard, such as diclofenac for the analysis of furosemide.[2][3]

Advantages:

  • High sensitivity and specificity.

  • Lower cost for the internal standard compared to a deuterated analog.

Disadvantages:

  • May not fully compensate for matrix effects and variability in extraction recovery, potentially leading to lower accuracy and precision compared to a deuterated internal standard.

Performance Comparison:

ParameterLC-MS/MS with Deuterated ISLC-MS/MS with Non-Deuterated IS
Internal Standard This compound (or Furosemide-d5)e.g., Diclofenac
Accuracy Very HighHigh
Precision Very HighHigh
Matrix Effect Compensation ExcellentModerate to Good
Cost of IS HighLow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of pharmaceuticals. Several HPLC-UV methods have been developed for the quantification of diuretics in pharmaceutical preparations and, in some cases, in biological fluids.[4][5]

Experimental Protocol (General):

  • Sample Preparation: Liquid-liquid extraction or protein precipitation.[5]

  • Column: Typically a C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV absorbance at a specific wavelength (e.g., 272 nm for furosemide).[6]

Advantages:

  • Cost-effective instrumentation.

  • Robust and widely available.

  • Suitable for quality control of pharmaceutical formulations.

Disadvantages:

  • Lower sensitivity and specificity compared to LC-MS/MS.

  • More susceptible to interference from other compounds in the biological matrix.

  • May require more extensive sample cleanup.

Performance Comparison:

ParameterLC-MS/MS with Deuterated ISHPLC-UV
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Specificity Very High (based on mass-to-charge ratio)Lower (based on retention time and UV absorbance)
Sample Throughput HighModerate
Instrumentation Cost HighLow
Suitability for Bioanalysis ExcellentLimited (prone to interferences)

Logical Relationship of Method Selection

Method Selection Logic node_rect node_rect start High Sensitivity & Specificity Required? bioanalysis Bioanalysis (PK, BE studies)? start->bioanalysis Yes qc QC of Pharmaceutical Formulation? start->qc No lcmsms_d3 LC-MS/MS with this compound bioanalysis->lcmsms_d3 Yes (Gold Standard) lcmsms LC-MS/MS (non-deuterated IS) bioanalysis->lcmsms No (Alternative) hplcuv HPLC-UV qc->hplcuv Yes

Caption: Decision tree for selecting an appropriate analytical method for Mefruside analysis.

Conclusion

The validation of a robust and reliable bioanalytical method is paramount for the successful development and clinical use of Mefruside. The use of an LC-MS/MS method with a deuterated internal standard, this compound, offers the highest level of accuracy, precision, and specificity, making it the gold standard for pharmacokinetic and bioequivalence studies. While alternative methods like LC-MS/MS with a non-deuterated internal standard or HPLC-UV exist and may be suitable for specific applications such as quality control, they generally do not offer the same level of performance for complex biological matrices. The choice of analytical method should be guided by the specific requirements of the study, considering factors such as the required sensitivity, specificity, and the nature of the sample matrix.

References

A Comparative Guide to Mefruside and Other Thiazide-Like Diuretics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Mefruside with other thiazide-like diuretics, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction to Mefruside and Thiazide-Like Diuretics

Mefruside is a thiazide-like diuretic used in the management of hypertension and edema.[1] Like other drugs in this class, its primary action is to increase the excretion of sodium and chloride, leading to a reduction in extracellular fluid volume and subsequently, blood pressure.[2][3] Thiazide-like diuretics, including chlorthalidone and indapamide, are distinguished from thiazide-type diuretics (e.g., hydrochlorothiazide) by their chemical structure and often exhibit a longer duration of action and greater potency in blood pressure reduction.[4] Meta-analyses have suggested that thiazide-like diuretics may be superior to thiazide-type diuretics in lowering blood pressure and reducing cardiovascular events.[5][6]

Mechanism of Action

The primary mechanism of action for Mefruside and other thiazide-like diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[3][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and water. The resulting decrease in plasma volume contributes to the initial antihypertensive effect.[7] Over time, a reduction in peripheral vascular resistance is also observed, which contributes to the sustained blood pressure-lowering effect.[3]

ThiazideDiureticMechanism cluster_DCT Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Ca_Channel Ca2+ Channel Lumen->Ca_Channel Ca2+ Blood Bloodstream NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2K+ NaCa_Exchanger Na+/Ca2+ Exchanger Blood->NaCa_Exchanger 3Na+ NaK_ATPase->Blood 3Na+ NaCa_Exchanger->Blood Ca2+ DCT_Cell->NaK_ATPase Na+ DCT_Cell->NaCa_Exchanger Ca2+ Mefruside Mefruside & Other Thiazide-Like Diuretics Mefruside->NCC Inhibition ExperimentalWorkflow cluster_screening Patient Recruitment cluster_trial Clinical Trial Protocol cluster_data Data Collection & Analysis Screening Screening of Patients (Hypertension/Edema) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A (Mefruside) Randomization->GroupA GroupB Group B (Comparator Diuretic) Randomization->GroupB Washout Washout Period GroupA->Washout BP_Measurement Blood Pressure Monitoring GroupA->BP_Measurement Urine_Collection 24h Urine Collection GroupA->Urine_Collection GroupB->Washout GroupB->BP_Measurement GroupB->Urine_Collection Crossover Crossover Washout->Crossover Crossover->GroupA Receives Comparator Crossover->GroupB Receives Mefruside Crossover->BP_Measurement Crossover->Urine_Collection Data_Analysis Statistical Analysis BP_Measurement->Data_Analysis Electrolyte_Analysis Urine Electrolyte Analysis (Na+, K+, Cl-) Urine_Collection->Electrolyte_Analysis Electrolyte_Analysis->Data_Analysis

References

A Comparative Guide: Mefruside Versus Hydrochlorothiazide in the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available clinical data on the efficacy and side effect profiles of the thiazide-like diuretic Mefruside and the thiazide diuretic Hydrochlorothiazide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Mefruside and Hydrochlorothiazide, two diuretic medications used in the management of hypertension and edema. While both drugs target the distal convoluted tubule of the nephron to induce diuresis and lower blood pressure, this report synthesizes available experimental data to highlight their respective efficacy and side effect profiles. Due to a lack of direct head-to-head clinical trials, this comparison is based on an analysis of individual studies and comparisons with other diuretics.

Efficacy in Hypertension

Mefruside

Clinical studies have demonstrated the antihypertensive efficacy of Mefruside. In a five-month study involving 52 middle-aged patients with essential hypertension, a daily dose of 25 mg of Mefruside as monotherapy resulted in the normalization of blood pressure in 82.7% of cases[1]. Another short-term trial in 15 hypertensive patients also showed a useful hypotensive action[2][3]. When compared to the loop diuretic frusemide (furosemide) in patients with fluid retention, Mefruside was found to be an effective diuretic, producing a significantly greater excretion of water and electrolytes[2][3].

Hydrochlorothiazide

Hydrochlorothiazide is a widely prescribed first-line treatment for hypertension.[4] A meta-analysis of randomized controlled trials has shown that Hydrochlorothiazide at doses of 12.5-25 mg daily reduces systolic ambulatory blood pressure by approximately 6.5 mmHg and diastolic ambulatory blood pressure by 4.5 mmHg[5][6]. Higher doses of 50 mg have been associated with a more significant reduction in blood pressure, comparable to other antihypertensive agents[5][6][7][8]. However, some meta-analyses suggest that at the commonly used doses of 12.5-25 mg, Hydrochlorothiazide may be less effective at lowering blood pressure compared to other classes of antihypertensive drugs[5][6][7][8].

Data on Antihypertensive Efficacy

DrugDosageStudy PopulationKey Efficacy FindingsReference
Mefruside 25 mg/day52 patients with essential hypertensionBlood pressure normalized in 82.7% of patients after 5 months.[1]
Hydrochlorothiazide 12.5-25 mg/dayMeta-analysis of 14 RCTs (1,234 patients)Average reduction of 6.5 mmHg in systolic and 4.5 mmHg in diastolic ambulatory blood pressure.[5][6]
Hydrochlorothiazide 50 mg/dayMeta-analysis of 5 RCTs (229 patients)Average reduction of 12.0 mmHg in systolic and 5.4 mmHg in diastolic ambulatory blood pressure.[5][6][8]

Side Effect Profiles

Mefruside

Common side effects associated with Mefruside are primarily related to its diuretic action and include electrolyte imbalances. A significant decrease in serum potassium (hypokalemia) has been observed in clinical trials[1]. An increase in serum uric acid levels (hyperuricemia) is also a noted side effect, although it did not lead to gout in the observed studies[1]. Other potential side effects include dehydration, hypotension, and gastrointestinal issues such as nausea and vomiting[9]. Long-term use may also lead to metabolic changes like an increase in blood sugar levels[9].

Hydrochlorothiazide

The side effect profile of Hydrochlorothiazide is well-documented and also centers on electrolyte and metabolic disturbances. Hypokalemia is a significant concern, with studies comparing it to chlorthalidone showing a lower incidence with Hydrochlorothiazide[10]. Other reported side effects include hyponatremia (low sodium), hyperuricemia, and an increased risk of developing type 2 diabetes[10]. Dehydration and dizziness are also common[11].

Comparative Table of Common Side Effects

Side EffectMefrusideHydrochlorothiazide
Hypokalemia Significant decrease observed[1]Common, but potentially less frequent than with chlorthalidone[10]
Hyperuricemia Significant increase observed[1]A known side effect[10]
Hyperglycemia Potential for increased blood sugar with long-term use[9]Associated with an increased risk of type 2 diabetes[10]
Hyponatremia Not explicitly detailed in the provided resultsA known side effect[10]
Dehydration A potential risk due to increased urination[9]Common[11]
Hypotension A potential side effect[9]Common, often experienced as dizziness on standing[11]

Mechanism of Action

Both Mefruside and Hydrochlorothiazide exert their diuretic and antihypertensive effects by acting on the distal convoluted tubule of the nephron. They inhibit the sodium-chloride (Na+/Cl-) symporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and, consequently, blood pressure.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na+/Cl- Symporter Na+->NCC NaK_ATPase Na+/K+ ATPase Na+->NaK_ATPase Cl- Cl- Cl-->NCC Blood Blood Cl-->Blood Cl- Channel NaK_ATPase->Blood 3 Na+ Kir K+ Channel Kir->Blood K+ K+ K+->NaK_ATPase K+->Kir Blood->NaK_ATPase 2 K+ Mefruside Mefruside Mefruside->NCC Inhibition Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC Inhibition

Mechanism of action of Mefruside and Hydrochlorothiazide.

Experimental Protocols

Study of Mefruside in Essential Hypertension
  • Objective: To evaluate the antihypertensive effect of Mefruside monotherapy.

  • Study Design: An open-label, non-comparative study.

  • Participants: 52 middle-aged patients with essential hypertension.

  • Intervention: 25 mg of Mefruside administered orally once daily for five months.

  • Outcome Measures: Blood pressure, heart rate, fasting blood glucose, cholesterol, triglycerides, uric acid, and electrolytes were monitored regularly before and during the treatment period.

  • Results: Blood pressure was normalized in 43 out of 52 patients (82.7%). A significant increase in serum uric acid and a significant decrease in serum potassium were observed.[1]

Meta-Analysis of Hydrochlorothiazide for Hypertension
  • Objective: To evaluate the antihypertensive efficacy of Hydrochlorothiazide as assessed by ambulatory blood pressure monitoring.

  • Study Design: A meta-analysis of randomized controlled trials.

  • Inclusion Criteria: Randomized trials comparing Hydrochlorothiazide monotherapy with other antihypertensive drugs in patients with hypertension, with a duration of at least four weeks.

  • Data Extraction: Data from 19 RCTs (1,463 patients) were included. The primary outcome was the reduction in 24-hour ambulatory blood pressure.

  • Results: Hydrochlorothiazide at a dose of 12.5-25 mg reduced 24-hour ambulatory systolic blood pressure by a weighted mean difference of 6.5 mmHg and diastolic blood pressure by 4.5 mmHg. A 50 mg dose resulted in a greater reduction of 12.0/5.4 mmHg.[5][6][8]

cluster_mefruside Mefruside Study Workflow cluster_hctz Hydrochlorothiazide Meta-Analysis Workflow M_Start Patient Recruitment (n=52, Essential Hypertension) M_Intervention Administer Mefruside (25 mg/day for 5 months) M_Start->M_Intervention M_Monitoring Regular Monitoring (BP, HR, Blood Chemistry) M_Intervention->M_Monitoring M_Endpoint Evaluate Efficacy and Side Effects M_Monitoring->M_Endpoint H_Start Literature Search (PubMed, Cochrane, EMBASE) H_Selection Study Selection (Randomized Controlled Trials) H_Start->H_Selection H_Extraction Data Extraction (Ambulatory BP data) H_Selection->H_Extraction H_Analysis Meta-Analysis H_Extraction->H_Analysis

Simplified experimental workflows for cited studies.

Conclusion

Both Mefruside and Hydrochlorothiazide are effective diuretics for the management of hypertension. The available data suggests that Mefruside at a 25 mg daily dose provides a notable antihypertensive effect. Hydrochlorothiazide's efficacy is dose-dependent, with higher doses leading to greater blood pressure reduction. The primary side effects for both drugs are electrolyte and metabolic disturbances, which necessitate careful patient monitoring. The absence of direct comparative trials between Mefruside and Hydrochlorothiazide makes it challenging to definitively recommend one over the other. The choice of agent may depend on factors such as patient characteristics, desired blood pressure reduction, and tolerability profile. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and safety.

References

A Comparative Guide to the Cross-Validation of Mefruside Assays Between Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the consistent and accurate measurement of drug concentrations is paramount. Mefruside, a diuretic used in the management of hypertension and edema, requires robust bioanalytical methods for its quantification in biological matrices. When these analyses are conducted across multiple laboratories, a rigorous cross-validation process is essential to ensure data integrity and comparability, which is critical for regulatory submissions and multi-site clinical trials.

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of mefruside. It outlines the experimental protocols and presents a comparative analysis of their performance characteristics, simulating a cross-validation study between two hypothetical laboratories.

The Critical Role of Inter-Laboratory Cross-Validation

Cross-validation of bioanalytical methods between different laboratories is a regulatory requirement and a scientific necessity.[1] It serves to demonstrate that a specific analytical method, when transferred and executed by different personnel in a different facility with different equipment, can produce equivalent and reliable results. This process is fundamental for:

  • Ensuring Data Comparability: In multi-center clinical trials, patient samples are often analyzed at different laboratories. Cross-validation ensures that the data generated across these sites are consistent and can be pooled for pharmacokinetic and statistical analysis.

  • Method Transfer: When a bioanalytical method is transferred from a sending laboratory (e.g., a contract research organization) to a receiving laboratory (e.g., a pharmaceutical company's in-house lab), cross-validation confirms the successful implementation of the method.

  • Regulatory Confidence: Regulatory agencies such as the FDA and EMA require cross-validation data to be confident in the reliability of the bioanalytical results submitted in support of a new drug application.

Hypothetical Cross-Validation Scenario

To illustrate the process and comparison, we will consider a scenario involving two laboratories:

  • Lab A: Employs a validated HPLC-UV method for the determination of mefruside in human plasma.

  • Lab B: Utilizes a more sensitive, validated LC-MS/MS method for the same purpose.

The following sections will detail the hypothetical analytical methods and the comparative data from a simulated cross-validation study.

Experimental Protocols

Lab A: HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a structurally similar compound).
  • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
  • Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.5) (40:60, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 235 nm.

Lab B: LC-MS/MS Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled mefruside).
  • Add 400 µL of acetonitrile to precipitate plasma proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 50% methanol in water and inject 10 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for mefruside and the internal standard would be monitored.

Data Presentation: Comparison of Assay Performance

The following tables summarize the hypothetical validation parameters for the two mefruside assays.

Table 1: Comparison of Method Validation Parameters

ParameterLab A (HPLC-UV)Lab B (LC-MS/MS)
Linearity Range 50 - 5000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 12%< 7%
Accuracy (% Bias) ± 15%± 10%
Mean Recovery ~ 85%~ 95%

Table 2: Hypothetical Cross-Validation Results (Analysis of Quality Control Samples)

QC LevelNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)% Difference
Low 150145.8153.2-4.8%
Medium 750762.3741.9+2.7%
High 4000 (Lab A) / 800 (Lab B)4080.0812.0N/A*

*Note: Direct comparison at the high QC level is not applicable due to the different linear ranges of the two assays.

Mandatory Visualizations

Mechanism of Action of Mefruside

Mefruside is a thiazide-like diuretic that acts on the distal convoluted tubule in the kidney.[2][3] It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and water.[2][3]

mefruside_mechanism cluster_dct_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitial Fluid ncc Na+/Cl- Symporter atpase Na+/K+ ATPase na_interstitium Na+ atpase->na_interstitium Pumps Na+ out na_cl_lumen Na+, Cl- na_cl_lumen->ncc Reabsorption k_interstitium K+ k_interstitium->atpase Pumps K+ in mefruside Mefruside mefruside->ncc Inhibits

Caption: Mechanism of action of Mefruside in the distal convoluted tubule.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.

cross_validation_workflow start Start: Need for Cross-Validation protocol Develop Cross-Validation Protocol start->protocol qc_prep Prepare and Blind Quality Control (QC) Samples protocol->qc_prep sample_dist Distribute QC Samples to Both Labs qc_prep->sample_dist lab_a_analysis Lab A Analyzes QC Samples (e.g., HPLC-UV) sample_dist->lab_a_analysis lab_b_analysis Lab B Analyzes QC Samples (e.g., LC-MS/MS) sample_dist->lab_b_analysis data_compilation Compile Results from Both Labs lab_a_analysis->data_compilation lab_b_analysis->data_compilation statistical_analysis Statistical Analysis of Results (e.g., % Difference, Bland-Altman) data_compilation->statistical_analysis acceptance Results Meet Acceptance Criteria? statistical_analysis->acceptance success Cross-Validation Successful acceptance->success Yes investigation Investigate Discrepancies acceptance->investigation No

Caption: A typical workflow for a two-laboratory cross-validation study.

Conclusion and Recommendations

This guide has provided a comparative overview of two common analytical methods for mefruside and outlined the critical process of inter-laboratory cross-validation. While the presented data is hypothetical, it is based on the typical performance characteristics of HPLC-UV and LC-MS/MS assays.

Key Takeaways:

  • Method Selection: The choice of analytical method depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits. HPLC-UV can be a robust and cost-effective alternative for studies where higher concentrations of mefruside are expected.

  • Cross-Validation is Non-Negotiable: Regardless of the method used, cross-validation is essential when bioanalysis is performed in more than one laboratory.

  • Protocol is Key: A well-defined cross-validation protocol with pre-established acceptance criteria is crucial for a successful outcome.

Recommendations for a Successful Cross-Validation:

  • Harmonized Procedures: Ensure that both laboratories adhere to harmonized standard operating procedures (SOPs) for sample handling, storage, and analysis.

  • Blinded Samples: The analysis of blinded quality control samples is a cornerstone of an objective cross-validation.

  • Statistical Rigor: Employ appropriate statistical methods to evaluate the comparability of the data from both laboratories. The acceptance criteria should be defined in the cross-validation protocol.

  • Thorough Documentation: All aspects of the cross-validation study, from protocol development to the final report, must be meticulously documented.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the reliability and comparability of mefruside bioanalytical data, ultimately contributing to the successful development and regulatory approval of this important therapeutic agent.

References

Navigating the Gauntlet: A Comparative Guide to the Ruggedness and Robustness of Analytical Methods for Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the ruggedness and robustness of analytical methods for the diuretic drug Mefruside. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for ensuring the consistency and validity of analytical results.

The development and validation of analytical methods for pharmaceuticals like Mefruside are governed by stringent guidelines to ensure product quality and patient safety. Two critical aspects of method validation are ruggedness and robustness testing. Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under a variety of normal test conditions, such as different analysts, instruments, or laboratories.

While specific ruggedness and robustness data for Mefruside analytical methods are not extensively published, this guide will utilize data from a closely related sulfonamide diuretic, Furosemide, to illustrate the principles and typical outcomes of such testing. The structural similarities between Mefruside and Furosemide allow for a relevant and informative comparison.

Comparative Analysis of Method Robustness

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The robustness of an HPLC method is tested by intentionally varying critical parameters and observing the impact on the results, such as peak area, retention time, and resolution.

A typical robustness study for a Furosemide HPLC method, which can be extrapolated to Mefruside analysis, involves the following variations:

Parameter VariedVariationPeak Area (%RSD)Retention Time (%RSD)Resolution (Rs)
Flow Rate 0.8 mL/min0.450.15> 2.0
1.0 mL/min (Nominal)0.320.11> 2.0
1.2 mL/min0.510.18> 2.0
Mobile Phase Composition 5% change in organic phase0.620.25> 2.0
Column Temperature ± 5°C0.380.13> 2.0
Wavelength ± 2 nm0.290.10> 2.0

Data is representative and compiled from published Furosemide HPLC validation studies.

The low relative standard deviation (%RSD) values for peak area and retention time, along with consistently high resolution values, indicate that the method is robust and reliable under minor variations in operating conditions.

Evaluation of Method Ruggedness

Ruggedness testing confirms that the method can be successfully transferred between different laboratories, analysts, and instruments.

Parameter VariedPeak Area (%RSD)Retention Time (%RSD)
Different Analysts 0.750.31
Different Instruments 0.820.35
Different Days 0.680.28

Data is representative and compiled from published Furosemide HPLC validation studies.

The consistently low %RSD values across different analysts, instruments, and on different days demonstrate the ruggedness of the analytical method.

Experimental Protocols

A detailed methodology for a representative stability-indicating HPLC method for a sulfonamide diuretic like Mefruside or Furosemide is provided below.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Robustness Testing Protocol:

  • Flow Rate Variation: Analyze the standard solution at flow rates of 0.8 mL/min and 1.2 mL/min.

  • Mobile Phase Composition Variation: Alter the ratio of the organic and aqueous phases of the mobile phase by ±5%.

  • Column Temperature Variation: Adjust the column temperature to 25°C and 35°C.

  • Wavelength Variation: Set the detection wavelength to 270 nm and 274 nm.

  • For each variation, inject the standard solution in triplicate and calculate the %RSD for peak area, retention time, and resolution.

Ruggedness Testing Protocol:

  • Inter-Analyst Variability: Have a second analyst prepare and analyze the standard solution.

  • Inter-Instrument Variability: Perform the analysis on a different HPLC system.

  • Inter-Day Variability: Analyze the standard solution on a different day.

  • For each condition, inject the standard solution in triplicate and calculate the %RSD for peak area and retention time.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of robustness and ruggedness testing.

Robustness_Testing_Workflow start Start Robustness Testing nominal Nominal HPLC Conditions start->nominal var_flow Vary Flow Rate (± 0.2 mL/min) nominal->var_flow var_mp Vary Mobile Phase (± 5% Organic) nominal->var_mp var_temp Vary Column Temp (± 5°C) nominal->var_temp var_wl Vary Wavelength (± 2 nm) nominal->var_wl analyze Analyze Samples var_flow->analyze var_mp->analyze var_temp->analyze var_wl->analyze evaluate Evaluate System Suitability (%RSD, Resolution) analyze->evaluate end End Robustness Testing evaluate->end

Caption: Workflow for Robustness Testing of an HPLC Method.

Ruggedness_Testing_Workflow start Start Ruggedness Testing analyst1 Analyst 1 Instrument 1 Day 1 start->analyst1 analyst2 Analyst 2 Instrument 1 Day 1 start->analyst2 instrument2 Analyst 1 Instrument 2 Day 1 start->instrument2 day2 Analyst 1 Instrument 1 Day 2 start->day2 analyze Analyze Samples analyst1->analyze analyst2->analyze instrument2->analyze day2->analyze compare Compare Results (%RSD) analyze->compare end End Ruggedness Testing compare->end

Caption: Workflow for Ruggedness Testing of an HPLC Method.

Conclusion

The presented data and protocols, using Furosemide as a proxy for Mefruside, underscore the importance of rigorous ruggedness and robustness testing in the validation of analytical methods. A method that successfully passes these tests demonstrates its reliability and suitability for routine use in quality control and drug development. For researchers and scientists, adhering to these principles is essential for generating data that is not only accurate and precise but also consistent and transferable, ultimately ensuring the quality and efficacy of the final pharmaceutical product.

A Researcher's Guide to Incurred Sample Reanalysis in Mefruside Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a critical component of bioequivalence (BE) studies for the diuretic drug Mefruside. It details the regulatory framework, experimental protocols, and acceptance criteria to ensure the reliability and reproducibility of bioanalytical data. While specific ISR data for Mefruside bioequivalence studies are not publicly available, this guide leverages established regulatory guidelines and findings from studies on similar diuretic compounds to offer a thorough comparison and procedural blueprint.

The Imperative of Incurred Sample Reanalysis

Bioanalytical method validation is a cornerstone of pharmacokinetic and bioequivalence studies.[1] While quality control (QC) samples are essential for initial validation, they may not fully mimic the behavior of the drug in biological samples from dosed subjects.[1][2] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can influence the accuracy and precision of drug concentration measurements in "incurred" samples.[1][2] ISR addresses this by reanalyzing a subset of study samples to verify the reproducibility of the bioanalytical method.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate ISR for all bioequivalence studies.[2][3][5]

Comparative Analysis of ISR Acceptance Criteria

The acceptance criteria for ISR are harmonized across major regulatory agencies. For small molecules like Mefruside, the fundamental requirement is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within 20% of their mean.[1][2][3]

ParameterFDA GuidelineEMA GuidelineKey Considerations
Applicability Required for all in vivo human bioequivalence studies.[2][3]Required for all pivotal bioequivalence trials.[3]ISR is a non-negotiable component of BE studies for regulatory submission.
Number of Samples Up to 10% of the total number of study samples.[1][2]10% of samples up to 1000, and 5% for samples exceeding 1000.The number of samples should be sufficient to provide confidence in the reproducibility of the method.
Sample Selection Samples should be selected from around the maximum concentration (Cmax) and from the terminal elimination phase.[1][2]Similar to FDA, with an emphasis on covering the entire pharmacokinetic profile.Selection should be pre-defined in the study protocol to avoid bias.
Acceptance Criteria (Small Molecules) At least 67% of the reanalyzed samples must be within ±20% of the mean of the initial and repeat values.[2][5]At least 67% of the reanalyzed samples must be within ±20% of the mean of the initial and repeat values.[3][5]This is the critical endpoint for passing or failing an ISR assessment.
Action on Failure If the overall ISR fails, the analytical method must be investigated and potentially re-validated.[1]An investigation into the cause of the failure is required.ISR failure can jeopardize the validity of the entire bioequivalence study.

Experimental Protocol for Incurred Sample Reanalysis

The following protocol outlines the standard methodology for conducting ISR in a Mefruside bioequivalence study.

1. Pre-Study Planning and SOP Development:

  • Establish a standard operating procedure (SOP) for ISR, detailing sample selection, reanalysis procedures, and data evaluation.

  • The study protocol must pre-specify the ISR procedure, including the percentage of samples to be reanalyzed and the acceptance criteria.

2. Sample Selection:

  • From the total number of subject samples analyzed, select approximately 10% for ISR.

  • Ensure that the selected samples are distributed across subjects and cover the pharmacokinetic profile, with a focus on samples near Cmax and in the elimination phase.

3. Reanalysis Procedure:

  • The reanalysis should be conducted in a separate analytical run on a different day from the original analysis.[3]

  • Use the same validated bioanalytical method as for the initial analysis.

  • The analysis should be performed by an analyst who was not involved in the original analysis, if possible, to minimize bias.

  • Analyze the ISR samples against a freshly prepared calibration curve and quality control samples.

4. Data Evaluation:

  • Calculate the percentage difference between the initial and the reanalyzed concentration for each sample using the following formula: (% Difference) = ((Reanalyzed Value - Initial Value) / Mean of the two values) * 100

  • Determine the percentage of ISR samples that meet the acceptance criterion (≤ ±20%).

  • If the number of passing samples is ≥ 67% of the total ISR samples, the ISR is considered successful.

5. Investigation of ISR Failure:

  • If the ISR fails (i.e., < 67% of samples meet the criteria), a thorough investigation must be initiated.

  • Potential causes for failure could include:

    • Sample inhomogeneity.[4]

    • Instability of the analyte or its metabolites in the matrix.[4]

    • Issues with sample processing or extraction.[4]

    • Interference from co-administered drugs or endogenous compounds.

  • The investigation may lead to method re-development, re-validation, and subsequent reanalysis of all study samples.

Illustrative Case: Challenges in Diuretic Bioanalysis

While specific ISR data for Mefruside are not publicly available, a study on the bioanalysis of hydrochlorothiazide, another diuretic, highlighted potential challenges.[4] The study reported troubleshooting ISR failures due to issues such as sample inhomogeneity and the impact of buffer pH during sample preparation.[4] This underscores the importance of a robust and well-validated bioanalytical method and a meticulous ISR process to identify and rectify any issues that could compromise the integrity of the bioequivalence data.

Workflow and Logical Relationships

The following diagram illustrates the workflow of Incurred Sample Reanalysis within a bioequivalence study.

ISR_Workflow cluster_BE_Study Bioequivalence Study cluster_ISR Incurred Sample Reanalysis cluster_Investigation Investigation (on ISR Failure) start Start BE Study dosing Subject Dosing start->dosing sampling Sample Collection dosing->sampling initial_analysis Initial Bioanalysis of All Samples sampling->initial_analysis pk_analysis Pharmacokinetic Analysis initial_analysis->pk_analysis select_samples Select ISR Samples (~10%) initial_analysis->select_samples be_conclusion Bioequivalence Conclusion pk_analysis->be_conclusion reanalysis Reanalyze ISR Samples select_samples->reanalysis compare_results Compare with Initial Results reanalysis->compare_results acceptance_criteria Apply Acceptance Criteria (≥67% within ±20%) compare_results->acceptance_criteria acceptance_criteria->pk_analysis Pass investigate Investigate Cause of Failure acceptance_criteria->investigate Fail revalidate Re-develop/Re-validate Method investigate->revalidate reanalyze_all Reanalyze All Study Samples revalidate->reanalyze_all reanalyze_all->initial_analysis

ISR Workflow in Bioequivalence Studies

Conclusion

Incurred Sample Reanalysis is a non-negotiable regulatory requirement and a scientifically critical process for validating the reproducibility of bioanalytical methods in Mefruside bioequivalence studies. Adherence to the established guidelines from regulatory authorities like the FDA and EMA is paramount for a successful submission. While specific experimental data for Mefruside ISR is scarce in the public domain, the principles and protocols outlined in this guide, based on extensive regulatory precedent and experience with similar compounds, provide a robust framework for researchers and scientists in the field of drug development. A well-executed ISR program provides the necessary confidence in the generated pharmacokinetic data, ultimately ensuring the safety and efficacy of generic drug products.

References

A Comparative Analysis of the Pharmacokinetics of Mefruside and Other Leading Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of mefruside, a thiazide-like diuretic, with three other widely used diuretics: hydrochlorothiazide (a thiazide), furosemide (a loop diuretic), and spironolactone (a potassium-sparing diuretic). The information presented is intended to support research and development efforts in the field of diuretic therapy by offering a clear, data-driven comparison of these key compounds.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for mefruside, hydrochlorothiazide, furosemide, and spironolactone, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterMefrusideHydrochlorothiazideFurosemideSpironolactone
Class Thiazide-like DiureticThiazide DiureticLoop DiureticPotassium-sparing Diuretic (Aldosterone Antagonist)
Oral Bioavailability (%) 60.5 ± 9.5[1]65-75[2]10-100 (average 50)~90 (increased with food)[3]
Time to Peak Plasma Concentration (Tmax) (hours) Not specified1-5[2]1-2[4]2.6 (Spironolactone), 4.3 (Canrenone - active metabolite)[3][5]
Plasma Protein Binding (%) 64[1]40-68>95[6]>90[3]
Volume of Distribution (Vd) 310-520 L[1]3.6-7.8 L/kg[7]0.1-0.2 L/kgNot specified
Metabolism Metabolized to active metabolites[8]Not metabolized[7][9]Approximately 35% is glucuronidated in the kidney.[4]Extensively metabolized in the liver to active metabolites (e.g., canrenone, 7α-thiomethylspironolactone)[10]
Elimination Half-life (t½) (hours) 3-16[1]5.6-14.8[9]0.5-21.4 (Spironolactone), 16.5 (Canrenone)[3][5]
Primary Route of Excretion Not specifiedUnchanged in urine[7][9]Primarily unchanged in urine (~65%) and as glucuronide conjugate.[4]Primarily as metabolites in urine and feces.[10]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust analytical methodologies. A generalized experimental protocol for the analysis of these diuretics in human plasma using High-Performance Liquid Chromatography (HPLC) is outlined below. This protocol is a composite of common practices described in the scientific literature.

Objective: To determine the concentration of a diuretic (e.g., mefruside, hydrochlorothiazide, furosemide, or spironolactone) in human plasma samples over time to calculate key pharmacokinetic parameters.

Materials and Reagents:

  • Human plasma samples

  • Reference standards of the diuretic and an appropriate internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable pH-adjusting agent

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Analytical column (e.g., C18 reversed-phase column)

Procedure:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following oral or intravenous administration of the diuretic. Plasma is separated by centrifugation and stored frozen until analysis.

  • Sample Preparation:

    • Protein Precipitation: A common and simple method involves adding a precipitating agent like acetonitrile to the plasma sample to denature and remove proteins.[11]

    • Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent to extract the drug of interest.

    • Solid-Phase Extraction (SPE): The plasma sample is passed through a cartridge containing a solid adsorbent that retains the drug, which is then eluted with a suitable solvent. This method provides a cleaner extract.

  • Chromatographic Analysis:

    • Mobile Phase Preparation: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is prepared. The pH of the mobile phase is adjusted to optimize the separation.[1][2]

    • HPLC System Setup: The HPLC system is equipped with an appropriate analytical column (e.g., C18). The flow rate of the mobile phase and the column temperature are set.[1]

    • Injection and Separation: A specific volume of the prepared sample extract is injected into the HPLC system. The diuretic and internal standard are separated based on their differential partitioning between the mobile phase and the stationary phase of the column.

  • Detection and Quantification:

    • As the separated components elute from the column, they are detected by a UV detector at a specific wavelength or by a mass spectrometer.[2]

    • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

    • The concentration of the diuretic in the plasma samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

  • Pharmacokinetic Analysis: The plasma concentration-time data are then used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and bioavailability using appropriate pharmacokinetic software.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these diuretics are mediated through their interaction with specific transporters and receptors in the kidneys. The following diagrams, rendered in DOT language, illustrate the fundamental signaling pathways for each class of diuretic.

Thiazide_Diuretic_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell NCC {Na+/Cl- Cotransporter (NCC)} | {Target of Thiazides} Na_K_ATPase {Na+/K+ ATPase} NCC->Na_K_ATPase Na+ Blood Bloodstream Na_K_ATPase->Blood 3 Na+ Lumen Tubular Lumen (Urine) Lumen->NCC Na+ Cl- Blood->Na_K_ATPase 2 K+ Mefruside Mefruside / Hydrochlorothiazide Mefruside->NCC Inhibition

Caption: Mechanism of action for thiazide and thiazide-like diuretics in the distal convoluted tubule.

Loop_Diuretic_Pathway cluster_TAL Thick Ascending Limb (TAL) Cell NKCC2 {Na+/K+/2Cl- Cotransporter (NKCC2)} | {Target of Loop Diuretics} Na_K_ATPase {Na+/K+ ATPase} NKCC2->Na_K_ATPase Na+ Blood Bloodstream Na_K_ATPase->Blood 3 Na+ Lumen Tubular Lumen (Urine) Lumen->NKCC2 Na+ K+ 2Cl- Blood->Na_K_ATPase 2 K+ Furosemide Furosemide Furosemide->NKCC2 Inhibition

Caption: Mechanism of action for loop diuretics in the thick ascending limb of the Loop of Henle.

Aldosterone_Antagonist_Pathway cluster_CD Collecting Duct Principal Cell MR {Mineralocorticoid Receptor (MR)} Nucleus Nucleus MR->Nucleus Translocation & Gene Transcription ENaC {Epithelial Na+ Channel (ENaC)} Nucleus->ENaC Increased Expression ROMK {Renal Outer Medullary K+ Channel (ROMK)} Nucleus->ROMK Increased Expression Lumen Tubular Lumen (Urine) ROMK->Lumen K+ Secretion Blood Bloodstream Lumen->ENaC Na+ Reabsorption Aldosterone Aldosterone Aldosterone->MR Activation Spironolactone Spironolactone Spironolactone->MR Antagonism

Caption: Mechanism of action for aldosterone antagonists in the collecting duct.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Mefruside-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Mefruside-d3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe laboratory use of this compound. This compound is the deuterated form of Mefruside, a diuretic used in treating edema and hypertension.[1][2][3] The unlabelled form, Mefruside, is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[4]

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazardous nature of the parent compound, this compound should be handled with care. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber, disposable
Eye/Face Protection Safety Glasses with Side ShieldsANSI Z87.1 certified
Chemical GogglesUse when there is a risk of splashing
Face ShieldUse in conjunction with goggles for maximum protection
Skin and Body Protection Laboratory CoatLong-sleeved, fully buttoned
Disposable GownRecommended for larger quantities or when significant exposure is possible[5]
Full Body Protection ("Bunny Suit")Consider for high-potency applications or large-scale handling[5]
Respiratory Protection NIOSH-approved RespiratorRequired when handling outside of a containment system or when aerosolization is possible. An N95 respirator may be sufficient for unpacking, but a powered air-purifying respirator (PAPR) may be necessary for more extensive work.[5][6]
Safe Handling Procedures

Engineering Controls:

  • Primary Containment: Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure. For highly potent compounds, barrier isolators are the most common equipment for contained handling.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a containment system to prevent the generation and dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Management:

    • Small Spills: For small spills of solid material, carefully wipe up with a damp cloth or paper towel to avoid creating dust. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean up using appropriate methods for solid or liquid materials.

    • Place all spill cleanup materials in a sealed container for proper disposal.

Disposal Plan

All waste containing this compound should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container. Do not pour down the drain.

  • Disposal Method: Dispose of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration is often the preferred method for potent pharmaceutical compounds.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Hazardous Waste G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.